Barium tantalum oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);oxido(dioxo)tantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.6O.2Ta/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRBWDWIZAHEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO6Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Barium Tantalum Oxide Compounds
Solid-State Reaction Techniques
Solid-state reaction is a traditional and widely used method for the synthesis of polycrystalline ceramic materials, including barium tantalum oxides. This technique involves the direct reaction of solid precursors at elevated temperatures to form the desired compound. The process relies on the interdiffusion of ions between the reactant particles.
Conventional High-Temperature Synthesis
Conventional high-temperature synthesis is a cornerstone of solid-state chemistry for producing complex oxides. In this method, stoichiometric amounts of precursor powders, typically oxides or carbonates, are intimately mixed and heated to high temperatures for extended periods to facilitate the reaction and formation of the desired crystalline phase.
For the synthesis of barium tantalate compounds such as BaTa₂O₆ and Ba₅Ta₄O₁₅, common precursors include barium carbonate (BaCO₃) and tantalum pentoxide (Ta₂O₅) researchgate.net. The synthesis of BaTa₂O₆ can be achieved by calcining a mixture of BaCO₃ and Ta₂O₅ at temperatures around 1000°C researchgate.net. Similarly, Ba₅Ta₄O₁₅ has been synthesized via solid-state reaction at temperatures of 1420 K researchgate.net. The high temperatures are necessary to overcome the kinetic barriers for solid-state diffusion ebrary.net. The general steps involved in this process are:
Precursor Selection and Mixing: High-purity powders of the starting materials are selected. The powders are weighed in the desired stoichiometric ratio and then thoroughly mixed to ensure homogeneity. Mechanical mixing methods like ball milling are often employed to reduce particle size and increase the contact area between reactants ebrary.net.
Calcination: The mixed powders are heated in a furnace at a specific temperature for a set duration. This step leads to the decomposition of precursors (if carbonates are used) and the initial formation of the product phase. For instance, mechanochemical activation through high-energy milling can lower the formation temperature of single-phase BaTa₂O₆ to 900°C researchgate.net.
Intermediate Grinding and Re-calcination: To ensure a complete reaction and a homogeneous product, the calcined powder is often cooled, ground again, and then subjected to another round of heat treatment. This process helps to break up agglomerates and expose fresh surfaces for reaction.
Sintering: The final calcined powder is often pressed into pellets and sintered at a higher temperature to achieve a dense ceramic body.
The reaction parameters for the solid-state synthesis of some barium tantalum oxides are summarized in the table below.
| Compound | Precursors | Calcination Temperature (°C) | Sintering Temperature (°C) |
| BaTa₂O₆ | BaCO₃, Ta₂O₅ | 900 - 1200 | > 1200 |
| Ba₅Ta₄O₁₅ | BaCO₃, Ta₂O₅ | ~1147 | Not specified |
Controlled Atmosphere Processing
In some cases, the synthesis of barium tantalum compounds is carried out under a controlled atmosphere to achieve specific compositions or to prevent unwanted reactions. This is particularly relevant for the synthesis of non-oxide compounds like oxynitrides.
A notable example is the synthesis of barium tantalum oxynitride (BaTaO₂N), a material with promising photocatalytic properties. The synthesis of BaTaO₂N often involves a two-step process where a precursor barium tantalum oxide is first synthesized and then subjected to a nitridation process under a controlled atmosphere researchgate.net.
The process can be described as follows:
Precursor Synthesis: A this compound precursor, such as Ba₅Ta₄O₁₅, is first synthesized. This can be achieved through various methods, including hydrothermal synthesis of nanosheets on a tantalum substrate researchgate.net.
Nitridation: The oxide precursor is then heated at high temperatures (e.g., up to 1000°C) in a continuous flow of a reactive gas, typically ammonia (NH₃) researchgate.net. The ammonia acts as a nitrogen source, leading to the substitution of some oxygen atoms in the crystal lattice with nitrogen atoms, forming the oxynitride compound.
The use of a controlled atmosphere is critical for the successful synthesis of BaTaO₂N, as it allows for the precise control of the nitrogen content in the final product, which in turn influences its electronic and optical properties researchgate.net.
Solution-Based Synthesis Approaches
Solution-based synthesis methods offer several advantages over solid-state reactions, including lower reaction temperatures, better control over particle size and morphology, and improved homogeneity of the final product. These methods involve the precipitation of the desired compound from a solution containing the precursor ions.
Hydrothermal Synthesis Pathways
Hydrothermal synthesis is a versatile solution-based technique that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. This method is particularly effective for synthesizing nanostructured materials with controlled morphologies. For barium tantalum oxides, hydrothermal synthesis can be used to produce fine powders or nanostructures like nanosheets. For instance, monomolecular-layer perovskite Ba₅Ta₄O₁₅ nanosheets with a hexagonal structure have been synthesized using this method researchgate.net.
The temperature and duration of the hydrothermal treatment are critical parameters that significantly influence the size, morphology, and crystallinity of the resulting nanostructures. While specific detailed studies on the systematic variation of these parameters for barium tantalum oxides are limited, general trends can be inferred from studies on analogous systems like barium titanate (BaTiO₃) and the available data for barium tantalates.
In the hydrothermal synthesis of BaTiO₃, increasing the reaction temperature generally leads to an increase in particle size and crystallinity acs.orgmdpi.com. For example, synthesis at 85°C resulted in small crystals and agglomerated clusters, while at 180°C, larger, uniform, and nearly monodisperse particles were formed acs.org. However, extending the synthesis time beyond a certain point often has a less significant impact on the final particle size and morphology acs.org.
For the hydrothermal synthesis of Ba₅Ta₄O₁₅ nanosheets, optimal conditions have been reported to be a temperature above 270°C for 24 hours researchgate.net. This suggests that a sufficiently high temperature and an adequate reaction time are necessary to achieve the desired nanostructure.
The following table summarizes the general influence of temperature and time on nanostructure formation in hydrothermal synthesis, based on available data for barium tantalates and analogous compounds.
| Parameter | Effect on Nanostructure |
| Temperature | Higher temperatures generally promote better crystallinity and larger particle sizes. Can influence the morphology from agglomerated clusters at lower temperatures to well-defined particles at higher temperatures. |
| Time | Longer reaction times can lead to improved crystallinity and particle growth, although the effect may plateau after a certain duration. |
The formation of crystalline materials during hydrothermal synthesis is often governed by a dissolution-recrystallization (or dissolution-precipitation) mechanism researchgate.netresearchgate.net. This mechanism is widely accepted for the hydrothermal synthesis of complex oxides like barium titanate and is likely applicable to barium tantalates as well.
The process involves two key steps:
Dissolution of Precursors: The solid precursors (e.g., tantalum oxide) dissolve in the high-temperature, high-pressure aqueous medium. The solubility of the precursors is enhanced under these conditions, leading to the formation of soluble ionic or molecular species in the solution.
Nucleation and Growth (Recrystallization): Once the concentration of the dissolved species exceeds a certain supersaturation level, nucleation of the new, more stable crystalline phase (the this compound) occurs. These nuclei then grow by the continuous precipitation of the dissolved species from the solution.
Evidence for this mechanism in the synthesis of BaTiO₃ comes from observations of the dissolution of TiO₂ precursors and the homogeneous nucleation of BaTiO₃ particles in the solution rather than on the surface of the precursor particles researchgate.net. This indicates that the reaction is not a solid-state transformation at the precursor surface but rather a process mediated by the solution phase. The rate-controlling step in this mechanism is often the dissolution of the less soluble precursor researchgate.net. This understanding allows for the rational selection of precursors and reaction conditions to control the final product characteristics.
Sol-Gel Processing Routes
The sol-gel method is a versatile wet-chemical technique used for synthesizing this compound and related perovskite materials, offering advantages in terms of purity, homogeneity, and control over particle size at low processing temperatures. rgsmparanda.orgrroij.com This process generally involves the transition of a colloidal suspension (sol) into a gelatinous network (gel).
Precursor Selection and Solution Chemistry
The selection of precursors is a critical step in the sol-gel synthesis of this compound compounds as it significantly influences the properties of the final material. researchgate.net Common precursors include metal alkoxides and metal salts. For the synthesis of barium titanate (a compound with similar perovskite structure to this compound, often used as a model system in literature), titanium alkoxides such as titanium (IV) isopropoxide are frequently used due to their high reactivity. rgsmparanda.orgresearchgate.net Barium precursors can include barium acetate, barium carbonate, or barium isopropoxide. rgsmparanda.orgrroij.com For tantalum-based compounds, tantalum (V) ethoxide is a common choice. nih.gov
The solution chemistry involves dissolving these precursors in a suitable solvent, often an alcohol like ethanol or n-propanol. nih.gov To control the highly reactive nature of metal alkoxides and prevent premature precipitation, chelating agents are often introduced into the solution. These agents form stable complexes with the metal ions. Citric acid and acetylacetone are commonly employed for this purpose, ensuring a more controlled hydrolysis and condensation process. rgsmparanda.org The molar ratio of the metal precursors to the chelating agent is a key parameter to control the subsequent reactions. rgsmparanda.org
An alternative approach involves the use of single-source precursors, which are complex compounds that already contain all the necessary cations in the correct stoichiometric ratio. uantwerpen.be This method can offer superior homogeneity at the molecular level, potentially leading to the formation of phase-pure materials at lower temperatures. uantwerpen.be The pH of the solution also plays a crucial role, affecting the hydrolysis and condensation rates and consequently the structure and properties of the resulting gel and final powder.
Table 1: Common Precursors in Sol-Gel Synthesis of Barium-Tantalum/Titanium Oxides
| Cation | Precursor Compound | Solvent | Chelating Agent/Modifier |
|---|---|---|---|
| Barium | Barium Acetate [Ba(OOCCH3)2] | Acetic Acid / Water | Citric Acid |
| Barium | Barium Carbonate (BaCO3) | Water | - |
| Barium | Barium Isopropoxide | Isopropanol | - |
| Tantalum | Tantalum (V) Ethoxide [Ta(OC2H5)5] | n-Propanol | Isobutyric Acid |
| Titanium | Titanium (IV) Isopropoxide [Ti{OCH(CH3)2}4] | Ethanol | Acetylacetone |
| Titanium | Titanium Butoxide [Ti(OC4H9)4] | Ethanol | Citric Acid |
Gel Formation and Calcination Stages
Gel formation in the sol-gel process is initiated by the hydrolysis and condensation of the metal precursors. Water is added to the precursor solution, leading to the hydrolysis of metal alkoxides, which replaces alkoxy groups with hydroxyl groups. Subsequent condensation reactions between these hydroxylated species, or between a hydroxyl group and a remaining alkoxy group, result in the formation of metal-oxo-metal or metal-hydroxy-metal bonds, gradually building a three-dimensional network characteristic of a gel. rsc.org
The rate of these reactions is influenced by factors such as the water-to-alkoxide ratio, the pH of the solution, and the reaction temperature. The process can be carried out under refluxing conditions to promote the formation of a stable gel. As the solvent is removed during drying, a solid, amorphous gel is obtained. This dried gel often contains residual organic compounds from the precursors and solvents.
The final and crucial step is calcination, which involves heating the dried gel at high temperatures. During calcination, several processes occur: the removal of residual organic matter, the decomposition of any intermediate phases (like barium carbonate), and the crystallization of the desired perovskite phase. The temperature and duration of calcination are critical parameters that determine the crystallinity, particle size, and phase purity of the final this compound powder. For instance, in the synthesis of barium titanate, calcination temperatures can range from 600°C to 1000°C, with higher temperatures generally leading to larger crystallite sizes. X-ray diffraction (XRD) is a key technique used to analyze the crystalline structure and phase purity of the calcined powders. rgsmparanda.org
Table 2: Influence of pH and Calcination Temperature on Barium Titanate Synthesis
| Initial pH | Calcination Temperature for Pure BaTiO3 | Resulting Average Grain Size |
|---|---|---|
| 1 | 800 °C | Not specified |
| 3 | 800 °C | Not specified |
| 9 | 1000 °C | 54 nm |
Data adapted from a study on BaTiO3 synthesis, illustrating the principles of gel formation and calcination.
Polymerizable Complex Method
The polymerizable complex method, often referred to as the Pechini method, is an extension of the sol-gel technique that offers excellent compositional homogeneity. rsc.org This method involves the formation of a polyester network throughout the solution, which traps the metal cations in a uniformly distributed manner.
The process begins with the chelation of metal cations (e.g., barium and tantalum ions from their respective salts or alkoxides) with a hydroxycarboxylic acid, most commonly citric acid. This results in the formation of stable metal-citrate complexes in an aqueous solution. Following chelation, a polyhydroxy alcohol, such as ethylene glycol, is added to the solution. Upon heating, a polyesterification reaction occurs between the citric acid and ethylene glycol, leading to the formation of a polymeric resin. rsc.org
This organic polymer network immobilizes the metal-citrate complexes, preventing their segregation during the subsequent heating stages. The resulting resin is then pyrolyzed to remove the organic components, and further calcined at a higher temperature to form the final complex oxide powder. The intimate mixing of the cations at the atomic level within the polymer matrix facilitates the formation of the desired crystalline phase at relatively lower temperatures compared to conventional solid-state reactions. rsc.org
Chemical Solution Deposition (CSD)
Chemical Solution Deposition (CSD) is a non-vacuum technique for depositing thin films of materials like this compound onto a substrate from a precursor solution. This method is valued for its simplicity, low cost, and precise control over stoichiometry.
Precursor Molarity and Spin Coating Parameters
In CSD, the precursor solution is typically prepared by dissolving metal-organic compounds, such as alkoxides or carboxylates, in a suitable solvent. researchgate.net For barium strontium titanate thin films, a related perovskite, barium acetate and strontium acetate are mixed with titanium isopropoxide in a solvent like 2-methoxyethanol. researchgate.net The molarity of the precursor solution is a critical parameter as it influences the thickness and density of the resulting film.
The most common deposition technique in CSD is spin coating. researchgate.net In this process, the precursor solution is dispensed onto a substrate, which is then rotated at high speeds (typically in the range of 1000-4000 rpm). The centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving behind a thin layer of the precursor material.
The final thickness of the film is controlled by the precursor solution's viscosity (related to its molarity) and the spin coating parameters, namely the rotation speed and duration. Higher spin speeds generally result in thinner films. To achieve a desired thickness, multiple coating and drying cycles are often performed. researchgate.netresearchgate.net After deposition, the film undergoes a pyrolysis step at a moderate temperature to remove organic residues, followed by a final annealing or crystallization step at a higher temperature to form the desired crystalline phase. researchgate.netresearchgate.net
Table 3: Typical Parameters in Chemical Solution Deposition via Spin Coating
| Parameter | Typical Range/Value | Influence on Film Properties |
|---|---|---|
| Precursor Molarity | 0.1 - 0.5 M | Affects solution viscosity and final film thickness/density. |
| Spin Speed | 1000 - 4000 rpm | Higher speeds lead to thinner films. |
| Spin Duration | 20 - 60 s | Ensures uniform spreading and solvent evaporation. |
| Annealing Temperature | 700 - 900 °C | Determines crystallinity, grain size, and phase purity. |
| Number of Layers | 1 - 12 | Increases the final film thickness. |
Vapor-Phase Deposition Techniques for Thin Films
Vapor-phase deposition techniques are methods used to grow thin films by the condensation of a vaporized precursor onto a substrate. These techniques are broadly categorized into Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).
In Physical Vapor Deposition (PVD) , the material to be deposited is transformed into a vapor phase through physical means. researchgate.net Common PVD techniques for depositing tantalum oxide films include:
Electron-beam evaporation: In this method, a high-energy electron beam is focused on the source material (e.g., tantalum pentoxide, Ta₂O₅) in a high vacuum, causing it to evaporate. The vapor then travels and condenses on the substrate. cardiff.ac.uk The properties of the resulting film, such as its refractive index, can be controlled by adjusting parameters like the chamber pressure during deposition. cardiff.ac.uk
Sputtering: This technique involves bombarding a target of the desired material with energetic ions (usually argon ions) in a plasma. This causes atoms from the target to be ejected or "sputtered," which then deposit onto the substrate. neyco.fr Radio-frequency (RF) sputtering is often used for dielectric materials like barium titanate and tantalum oxide. neyco.fr
Chemical Vapor Deposition (CVD) involves the reaction or decomposition of volatile precursor compounds on the surface of a substrate to form a solid thin film. unt.edu For tantalum oxide, precursors can include metal-organic compounds like tantalum (V) ethoxide or homoleptic amides. unt.eduspbu.ru These precursors are transported in the vapor phase to the heated substrate, where they react, often with an oxidizing gas like oxygen, to deposit a tantalum oxide film. unt.edu CVD processes can offer excellent step coverage, which is the ability to coat complex, non-planar surfaces uniformly. unt.edu A variation of this technique is Plasma Enhanced Atomic Layer Deposition (PEALD), which uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time, allowing for precise thickness control. spbu.ru
Table 4: Comparison of Vapor-Phase Deposition Techniques for Tantalum Oxide Films
| Technique | Precursor/Source | Typical Deposition Temperature | Key Advantages |
|---|---|---|---|
| E-beam Evaporation (PVD) | Solid Ta₂O₅ | Substrate may be heated | Cost-effective for large areas, tunable refractive index. cardiff.ac.uk |
| RF Sputtering (PVD) | Solid BaTiO₃ or Ta target | Near room temperature | Good film adhesion, can deposit complex materials. neyco.fr |
| Chemical Vapor Deposition (CVD) | Ta(dmpe)₂Cl, Ta[N(CH₃)₂]₅ | 380 - 680 °C | Excellent step coverage, high deposition rates. unt.edu |
| Plasma Enhanced ALD | Tantalum (V) ethoxide | 250 - 300 °C | Precise thickness control, high conformality. spbu.ru |
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality, high-performance solid materials, often in the form of thin films. In a typical CVD process, the substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit wikipedia.org. This method is widely used in the semiconductor industry for depositing a variety of materials, including oxides wikipedia.org. For complex oxides like this compound, CVD offers the potential for large-scale manufacturing with precise control over processing parameters unt.edu.
Aerosol Assisted Chemical Vapor Deposition (AACVD) is a variation of CVD that overcomes the limitation of precursor volatility. In AACVD, precursors are dissolved in a solvent, and the solution is aerosolized, typically using an ultrasonic atomizer. An inert carrier gas then transports the aerosol droplets into a heated reaction chamber where the solvent evaporates, and the precursor decomposes on the substrate to form the thin film researchgate.net. This method is advantageous as it does not require the precursor to be volatile, expanding the range of materials that can be deposited mdpi.com.
The AACVD process is known for its simplicity, low cost, and ability to deposit films at atmospheric pressure, making it a scalable technique. nih.gov The morphological properties of the deposited films can be controlled by adjusting parameters such as precursor concentration, reaction chamber temperature, and deposition period researchgate.net. For instance, AACVD has been successfully used to deposit tantalum pentoxide (Ta2O5) films. In one study, an amorphous Ta2O5 film was grown on a quartz substrate at 450°C using a tantalum ethoxide precursor in methanol (B129727) ucl.ac.uk. Subsequent annealing at 1000°C in air led to the formation of the crystalline orthorhombic phase of Ta2O5 ucl.ac.uk.
While specific studies on the AACVD of this compound are not widely documented, the technique has been employed for other perovskite materials and complex oxides. For example, it has been used to deposit methylammonium lead triiodide (MAPI) films for perovskite solar cells . The synthesis of a complex oxide like this compound via AACVD would likely involve the use of a solution containing precursors for both barium and tantalum. The challenge lies in the careful selection of precursors and optimization of deposition parameters to achieve the desired stoichiometry and phase purity in the final film.
Table 1: Examples of Materials Deposited by AACVD and Relevant Parameters
| Material | Precursor(s) | Solvent | Deposition Temperature (°C) | Resulting Film Properties |
|---|---|---|---|---|
| Ta2O5 | Tantalum ethoxide (Ta(OEt)5) | Methanol | 450 | Amorphous, crystallizes to orthorhombic phase upon annealing at 1000°C ucl.ac.uk |
| Methylammonium lead triiodide (MAPI) | Lead acetate (PbAc2) and Methylammonium iodide | Anhydrous Methanol | 175 (step 1), 220 (step 2) | Crystalline MAPI films for photovoltaic devices |
| ZnO/Fe2O3 | Zinc acetylacetonate hydrate, Iron(III) acetylacetonate | Methanol/Acetone | Not specified | Nanocomposite films with wurtzite ZnO and hematite Fe2O3 structures nih.gov |
| CuOx | Copper acetylacetonate | Methanol | Not specified | Ultra-thin films for use as a hole transporting layer in solar cells worldscientific.com |
Film Formation Mechanism and Step Coverage
The formation of a thin film via CVD is a multi-step process that begins with the mass transport of reactants to the substrate surface. This is followed by the adsorption of the reactants onto the surface, where they undergo chemical reactions to form the desired film. Gaseous byproducts of the reaction are then desorbed from the surface and transported away wikipedia.org. The film initially forms as discrete nuclei at energetically favorable sites on the substrate. These nuclei then grow and eventually coalesce to form a continuous film. The three primary modes of initial film growth are Volmer-Weber (island growth), Frank-Van der Merwe (layer-by-layer growth), and Stranski-Krastanov (layer-plus-island growth) utah.edu.
Step coverage refers to the uniformity of the film thickness over a three-dimensional surface topography. Good step coverage, or conformality, is crucial for many microelectronic applications where films need to be deposited into high-aspect-ratio structures like trenches and vias harvard.edu. In CVD, the quality of step coverage is influenced by factors such as the surface mobility of the adsorbed precursor species and the sticking coefficient, which is the probability that a precursor molecule will adsorb and react upon collision with the surface. High surface mobility and a low sticking coefficient generally lead to better step coverage.
For complex oxides, achieving good step coverage can be challenging due to the need to control the reaction kinetics of multiple precursors. However, CVD processes, particularly low-pressure CVD (LPCVD), are known for their ability to produce highly conformal coatings techbriefs.com. The deposition of tantalum oxide, for instance, has been studied for its application in dynamic random-access memories (DRAMs), where excellent step coverage is required ias.ac.in. Photo-induced CVD has been shown to produce crystalline δ-Ta2O5 films with good structural properties ias.ac.in. While specific data on the step coverage of this compound is limited, the principles governing the CVD of other complex oxides would apply.
Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin film deposition technique based on sequential, self-limiting surface reactions. In ALD, the substrate is exposed to alternating pulses of different precursors, which are separated by purging steps with an inert gas. Each precursor pulse results in the formation of a single atomic or molecular layer on the surface. This layer-by-layer growth mechanism allows for precise thickness control at the atomic level and produces highly conformal and uniform films, even on complex 3D structures harvard.edu.
The deposition of complex oxides like this compound via ALD typically involves a supercycle approach, where cycles for the constituent binary oxides (e.g., BaO and Ta2O5) are repeated in a specific ratio to control the stoichiometry of the final film. For instance, the ALD of barium titanate (BaTiO3) has been demonstrated by alternating between the deposition cycles for BaO and titanium dioxide (TiO2) researchgate.netacs.orgresearchgate.net.
The ALD process for Ta2O5 is well-established, using precursors like tantalum ethoxide and water, and can produce highly conformal films with excellent step coverage harvard.edu. The ALD of BaO has also been reported, though it can be more challenging due to the reactivity of barium precursors researchgate.net. For the synthesis of this compound, a process would involve alternating pulses of a barium precursor, a tantalum precursor, and an oxygen source (like water or ozone). Post-deposition annealing is often required to crystallize the as-deposited amorphous film into the desired perovskite structure researchgate.netacs.orgresearchgate.net. The self-limiting nature of ALD makes it an ideal technique for applications requiring ultra-thin, high-quality dielectric films with precise compositional control.
Table 4: ALD Precursors and Parameters for Constituent Oxides and Related Compounds
| Film | Precursors | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Reference |
|---|---|---|---|---|---|
| Ta2O5 | Tantalum alkylamides | Water | 50 - 350 | ~0.65 | harvard.edu |
| Ta2O5 | Tantalum (V) ethoxide | Oxygen plasma | 250 - 300 | ~0.5 | spbu.rumdpi.com |
| BaO | Pyrrole based Ba precursor | Water | 180 - 210 | 0.45 | |
| BaTiO3 | Barium bis(pentamethylcyclopentadienyl), Titanium tetraisopropoxide | Water | 275 | Not specified (composition controlled by cycle ratio) | researchgate.net |
| BaTiO3 | Barium cyclopentienyl, Titanium methoxide | Water | 340 | Not specified (superlattice approach) | researchgate.net |
Based on a thorough review of scientific literature, the synthesis of the specific chemical compound "this compound" via the outlined electrochemical anodization method to form nanostructures is not a documented or established process. The provided article structure, focusing on anodization for nanostructure formation, electrolyte composition, and growth mechanisms, is highly specific to the synthesis of pure tantalum oxide (Ta₂O₅) from a tantalum metal precursor.
The existing research extensively covers the anodization of tantalum metal in various electrolytes to create tantalum oxide nanostructures like nanotubes and nanoporous layers. However, this body of work does not describe the incorporation of barium into the oxide structure during the anodization process to form a distinct this compound compound.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the strict, specified outline concerning anodization methodologies. To do so would involve presenting information on a different chemical compound (tantalum oxide) as if it were the requested one, which would be factually incorrect.
Structural Characterization and Crystallographic Analysis of Barium Tantalum Oxide Phases
Polymorphism and Phase Transitions
Barium tantalum oxides are known to exist in several polymorphic forms, each characterized by a distinct crystal structure and stability range. The specific stoichiometry of the compound, such as BaTa₂O₆, Ba₅Ta₄O₁₅, and Ba₃Ta₅O₁₅, plays a crucial role in determining the observed crystal structure.
Among the various barium tantalum oxide compounds, BaTa₂O₆ is a well-studied example that showcases polymorphism involving tetragonal and orthorhombic structures. The orthorhombic phase is typically the low-temperature modification. As the temperature increases, it undergoes a phase transition to a tetragonal structure. Specifically, for Sm³⁺ doped BaTa₂O₆, the orthorhombic phase is observed at sintering temperatures of 1150 °C and 1250 °C, which then completely transforms into the tetragonal structure at 1350 °C researchgate.net. The orthorhombic form of BaTa₂O₆ is isomorphous with orthorhombic BaNb₂O₆ researchgate.net.
The tetragonal phase of another this compound, Ba₃Ta₅O₁₅, crystallizes in the P4/mbm space group researchgate.net.
A significant number of this compound phases adopt the tetragonal tungsten bronze (TTB) structure. This structure is characterized by a framework of corner-sharing TaO₆ octahedra, which creates tunnels of different shapes (pentagonal, square, and triangular) that can accommodate barium ions researchgate.net. The tetragonal polymorph of BaTa₂O₆ possesses a TTB-type structure and belongs to the space group P4/mbm researchgate.netresearchgate.net. The versatility of the TTB structure allows for various cation substitutions, which can influence the material's properties nih.gov. For instance, doping BaTa₂O₆ with Ho³⁺ ions up to 10 mol% can be achieved while maintaining the single TTB phase researchgate.net.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Tetragonal BaTa₂O₆ | Tetragonal | P4/mbm | researchgate.netresearchgate.net |
| Hexagonal BaTa₂O₆ | Hexagonal | P6/mmm | researchgate.net |
| Ba₃Ta₅O₁₅ | Tetragonal | P4/mbm | researchgate.net |
Currently, there is a lack of specific research findings in the available literature concerning high-pressure polymorphs of this compound compounds. Studies on related materials, such as tantalum pentoxide (Ta₂O₅), have identified high-pressure phases like B-Ta₂O₅ and Z-Ta₂O₅, which are formed under conditions of 8 GPa and 1470 K nih.gov. However, similar dedicated high-pressure structural investigations on the this compound system have not been reported in the reviewed sources.
The different polymorphs of this compound are often stable within specific temperature ranges, leading to temperature-dependent phase transitions. For BaTa₂O₆, a distinct sequence of phase transitions is observed with increasing temperature. The low-temperature orthorhombic phase transforms to the tetragonal TTB structure at approximately 1150°C researchgate.net. Upon further heating, the tetragonal phase transitions to a hexagonal modification at around 1300°C, which remains stable up to its melting point researchgate.net. In Sm³⁺ doped BaTa₂O₆, the complete transformation from the orthorhombic to the tetragonal TTB structure is noted to occur by 1350 °C researchgate.net.
| Transition | Temperature (°C) | Reference |
|---|---|---|
| Orthorhombic to Tetragonal | ~1150 | researchgate.net |
| Tetragonal to Hexagonal | ~1300 | researchgate.net |
Crystallographic Determination Techniques
The elucidation of the crystal structures and phase transitions of this compound compounds relies heavily on advanced characterization techniques, with X-ray diffraction being the most prominent.
X-ray diffraction (XRD) is the primary and most indispensable tool for the structural analysis of this compound phases. Powder XRD patterns serve as a fingerprint for each crystalline phase, allowing for phase identification by comparing experimental data with standard patterns from crystallographic databases rigaku.com. The angular positions of the diffraction peaks are used to determine the shape and size of the unit cell, while the relative intensities of the peaks provide information about the positions of the atoms within the unit cell youtube.com.
For instance, XRD analysis has been crucial in identifying the single-phase nature of Ho³⁺ doped TTB-BaTa₂O₆ researchgate.net. Furthermore, temperature-dependent XRD studies are instrumental in monitoring phase transitions. As an example, in situ high-temperature XRD is used to observe the transformation from the orthorhombic to the tetragonal phase in BaTa₂O₆ by tracking the changes in the diffraction patterns as a function of temperature researchgate.net.
Rietveld Refinement:
To obtain detailed and precise crystallographic information from powder XRD data, the Rietveld refinement method is widely employed. This powerful analytical technique involves fitting a calculated diffraction pattern, based on a structural model, to the entire experimental pattern. The refinement process adjusts various parameters of the structural model, such as lattice parameters, atomic positions, and site occupancies, to minimize the difference between the calculated and observed patterns.
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Diffraction
While powder diffraction averages information over a vast number of crystallites, single-crystal X-ray diffraction provides the most precise and unambiguous determination of a crystal structure. This technique allows for the accurate measurement of unit cell dimensions, space group symmetry, and the positions of individual atoms within the crystal lattice.
An example of such analysis is the study of barium silicon tantalum oxide, Ba3Si4Ta6O23. Single-crystal XRD revealed that this compound crystallizes in the hexagonal system with the space group P-62m. crystallography.net The precise lattice parameters were determined, providing a foundational understanding of its complex structure. crystallography.net
Table 2: Single-Crystal Diffraction Data for a this compound Phase
| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Cell Volume (ų) | Source |
|---|---|---|---|---|---|---|
| Barium Silicon Tantalum Oxide | Ba3Si4Ta6O23 | Hexagonal | P-62m | a = 8.997 Å, b = 8.997 Å, c = 7.745 Å, α = 90°, β = 90°, γ = 120° | 542.935 | crystallography.net |
Electron Microscopy Studies
Electron microscopy techniques are indispensable for characterizing the microstructure, morphology, and elemental composition of materials at high resolution. Transmission and scanning electron microscopy methods offer complementary information about the internal structure and surface features of this compound phases.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal structure of materials at the nanoscale. mdpi.com By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about grain size, morphology, crystal defects, and the presence of secondary phases or amorphous layers.
In the study of perovskite nanocrystals like Ba(Ti, Ta)O3, TEM is used to determine particle size and morphology. nsf.gov For instance, nanocrystalline powders produced by solvothermal treatment were observed to have average particle sizes of approximately 20 nm, with a range of 10–50 nm. nsf.gov For tantalum oxide-based nanoparticles, TEM analysis can show the size and dispersion of the nanocrystals, revealing whether they are well-dispersed or agglomerated. amazonaws.comrsc.org In studies of related perovskites like Y-doped BaTiO3, TEM has been used to investigate grain boundaries and second phases, such as Ba6Ti17O40, providing insights into their structure and orientation relationships with the primary matrix. cas.cn
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and microstructure of bulk materials, ceramics, and powders. It provides valuable information on grain size, shape, distribution, and porosity.
In the analysis of Ba(Ti, Ta)O3 compositions, SEM is used to characterize the microstructure of sintered ceramics. For example, in rare-earth-doped (Ba,Ca)TiO3 ceramics, SEM analysis reveals quantitative parameters of the micrographs, including the aspect ratio and distribution profile of grains. scholarsresearchlibrary.com For BaTiO3 ceramics sintered at different temperatures, SEM images show changes in the microstructure, such as an increase in grain size and density with increasing sintering temperature. researchgate.net The technique can also reveal the presence of secondary phases, which may appear with different contrast at grain boundaries. researchgate.net In the case of tantalum oxide nanoparticles encapsulated within polymers, SEM is used to visualize the homogeneity in size and the efficiency of packing. amazonaws.com
Field Emission Scanning Electron Microscopy (FESEM)
Field Emission Scanning Electron Microscopy (FESEM) offers significantly higher resolution and greater depth of field than conventional SEM, making it ideal for the detailed imaging of nanoscale objects and fine-grained materials. nih.govyoutube.com
FESEM is particularly useful for characterizing the morphology of nanostructured materials. For doped BaTiO3 ceramics, FESEM micrographs can show that particles have an irregular or nearly tetragonal shape and may be agglomerated due to high annealing temperatures. researchgate.net The high resolution allows for the observation of very fine grains and subtle changes in morphology resulting from different dopants or processing conditions. researchgate.net This level of detail is crucial for understanding how synthesis parameters influence the final microstructure, which in turn affects the material's properties.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique that provides three-dimensional topographical information at the nanometer scale. nanoscientific.orgchalcogen.ro It operates by scanning a sharp probe over a sample surface, allowing for the quantitative measurement of surface roughness, grain size, and other morphological features without the need for a vacuum environment. sciopen.com
AFM is an excellent tool for characterizing the surface of thin films. For tantalum oxide films, AFM can be used to measure the increase in surface roughness after oxidation of tantalum nanoparticles. researchgate.net The technique can reveal alterations in surface morphology, for example, before and after an anodization process on a thin tantalum film, providing quantitative data on the average surface roughness (Ra). researchgate.net These precise measurements are critical for applications in electronics and coatings, where surface smoothness and uniformity are paramount. By providing detailed topographical maps, AFM complements the microstructural information obtained from electron microscopy. chalcogen.ro
Microstructural Evolution
The microstructural characteristics of this compound phases are critically dependent on the synthesis and processing conditions. These factors govern the material's grain structure, morphology, and crystalline nature, which in turn dictate its physical and chemical properties.
Grain Growth and Size Control
The control of grain size in this compound ceramics is essential for tailoring their dielectric and ferroelectric properties. Grain growth is fundamentally influenced by sintering temperature, time, and the presence of dopants. In related perovskite systems like barium titanate, which serves as a model, the dielectric permittivity is strongly dependent on grain size, often showing a maximum value in the sub-micron to a few-micron range (~0.8–1.1 μm). nih.gov This peak is generally attributed to a maximum in domain wall density and mobility. nih.gov
Processing parameters play a direct role in the final microstructure. For instance, in conventionally sintered (CS) barium titanate, both relative density and average grain size increase with higher sintering temperatures. nih.gov Spark plasma sintering (SPS) can achieve high densities (>98.5%) while offering another vector for controlling grain size. nih.gov
The introduction of dopants is a key strategy for controlling grain growth. Additives like zinc oxide (ZnO) can effectively suppress grain growth in barium-based perovskites. This effect is often attributed to a "solute drag" mechanism, where the dopant segregates at the grain boundaries, reducing their mobility and thus inhibiting the coarsening of grains. researchgate.net This allows for the production of dense ceramics with fine-grained microstructures at lower sintering temperatures. researchgate.net
Table 1: Effect of Sintering Temperature on Grain Size in Barium Titanate Ceramics
| Sintering Method | Starting Powder | Sintering Temperature (°C) | Average Grain Size (μm) | Relative Density (%) |
|---|---|---|---|---|
| Conventional Sintering | Micro-sized | 1200 | 1.3 | 95.2 |
| Conventional Sintering | Micro-sized | 1320 | 32.0 | 98.6 |
| Spark Plasma Sintering | Nano-sized | 950 | 0.6 | >98.5 |
| Spark Plasma Sintering | Nano-sized | 1150 | 18.5 | >98.5 |
Data adapted from studies on barium titanate as a model system. nih.gov
Nanostructure Morphology (e.g., nanorods, nanocubes)
The synthesis of this compound with controlled nanostructure morphologies, such as nanorods and nanocubes, allows for the exploration of size- and shape-dependent properties. Anodization and hydrothermal methods are common techniques for producing such nanostructures in related metal oxides. escholarship.orgnih.gov
Anodization of a tantalum substrate, for example, is a powerful method for controlling the morphology of the resulting tantalum oxide layer. nih.gov By adjusting parameters like the electrolyte composition, pH, applied voltage, and temperature, diverse morphologies including nanotubes and porous structures can be fabricated. nih.govresearchgate.net While this applies directly to tantalum oxide, similar electrochemical principles can be adapted for complex oxides.
Hydrothermal synthesis offers another route to controlled morphologies. In the synthesis of barium titanate nanocubes, for instance, the concentrations of precursors and the use of surfactants like oleic acid are critical. escholarship.orgresearchgate.net Oleic acid can preferentially adsorb onto specific crystal facets, restricting their growth and promoting the formation of a cubic morphology. escholarship.org The size of the resulting nanocubes, which can range from 15 to 30 nm, is directly influenced by the molar ratios of the reactants and surfactants. researchgate.net These synthesis strategies are applicable to achieving specific nanostructure morphologies in this compound systems.
Amorphous to Crystalline Phase Transformation
As-synthesized this compound films, particularly those deposited at low temperatures, often exist in an amorphous state. Thermal annealing is a critical processing step to induce the transformation from a disordered amorphous structure to a well-ordered crystalline phase. This transformation is crucial for achieving the desired electronic and dielectric properties associated with the crystalline state.
Studies on tantalum pentoxide (Ta₂O₅), a key component of this compound, provide insight into this process. The crystallization of amorphous Ta₂O₅ films typically occurs at high temperatures, often greater than 873 K. researchgate.net Further heating can induce transformations between different crystalline polymorphs. For example, a transition from a low-temperature phase (L-Ta₂O₅) to a high-temperature phase (H-Ta₂O₅) occurs at approximately 1593 K. researchgate.net
First-principles calculations on amorphous tantalum oxide suggest that oxygen deficiency can lead to phase separation into distinct Ta₂O₅ and TaO₂ regions. semanticscholar.orgdtu.dk The annealing process not only provides the thermal energy for atomic rearrangement into a crystalline lattice but can also influence the stoichiometry and defect chemistry, thereby affecting the final phase composition. The transformation can be monitored using techniques like Raman spectroscopy and X-ray diffraction (XRD), which can distinguish between the broad, featureless spectra of the amorphous state and the sharp peaks characteristic of crystalline phases. researchgate.net
Table 2: Crystalline Phases of Tantalum Pentoxide
| Phase Name | Typical Formation Condition | Key Structural Feature |
|---|---|---|
| Amorphous Ta₂O₅ | Low-temperature deposition | Disordered, short-range order only |
| L-Ta₂O₅ (β-phase) | Annealing amorphous films (>873 K) | Low-temperature crystalline form |
| H-Ta₂O₅ | Annealing at high temperatures (~1593 K) | High-temperature crystalline form |
| B-Ta₂O₅ | High pressure (8 GPa) and temperature (1470 K) | Ta atoms are six-coordinated |
| Z-Ta₂O₅ | High pressure (8 GPa) and temperature (1470 K) | Ta atoms are seven-coordinated |
Data compiled from various studies on tantalum oxide phases. researchgate.netnih.gov
Surface Reconstruction and Decomposition
The surface of this compound can undergo reconstruction and decomposition, especially under high-temperature conditions or reactive environments. The surface atomic arrangement can differ significantly from the bulk crystal structure to minimize surface energy. This can involve changes in bond lengths, coordination numbers, and stoichiometry at the near-surface region.
While specific studies on this compound are limited, research on tantalum oxide coatings shows that the surface microstructure is highly dependent on the deposition method and substrate. researchgate.net Nanostructured tantalum films can exhibit cellular structures whose dimensions are influenced by the physicochemical properties of the substrate. researchgate.net At elevated temperatures, surface diffusion and atom rearrangement can lead to changes in surface morphology and roughness. Furthermore, in oxygen-deficient environments, there can be a preferential loss of oxygen from the surface, leading to the formation of sub-oxides or metallic tantalum states, which can alter the material's electronic properties.
Local Structure Probing
While crystallographic techniques like XRD provide information about the average, long-range crystal structure, they are often insufficient for characterizing materials with significant disorder or nanoscale inhomogeneities. Probing the local atomic structure is essential for a complete understanding of the material's properties.
Pair Distribution Function Analysis
Pair Distribution Function (PDF) analysis is a powerful technique for investigating the local structure of materials, including amorphous, nanocrystalline, and disordered crystalline systems. malvernpanalytical.comnih.gov The PDF is obtained from the Fourier transformation of a total scattering pattern (from X-ray or neutron diffraction) and describes the probability of finding two atoms separated by a given distance, r. malvernpanalytical.com It provides direct, real-space information about atom-atom correlations and bond lengths over short- and intermediate-range scales. nih.gov
A study of the oxynitride perovskite Barium Tantalum Oxynitride (BaTaO₂N) using neutron PDF analysis revealed significant local atomic distortions that were not apparent from average crystal structure refinements. ornl.gov The analysis showed a clear Ta-(O,N) correlation at approximately 1.95 Å and a Ba-(O,N) correlation around 2.89 Å. Crucially, the PDF data indicated that the Ta(O,N)₆ octahedra were tilted even in the globally cubic phase, demonstrating the presence of local structural distortions. This local disorder is a key feature of the material's structure and is essential for understanding its dielectric and other functional properties. ornl.gov
Table 3: Selected Interatomic Distances in BaTaO₂N from PDF Analysis
| Atomic Pair | Interatomic Distance (Å) |
|---|---|
| Ta-(O,N) | ~1.95 |
| Ba-(O,N) | ~2.89 |
Data from neutron PDF analysis of BaTaO₂N. ornl.gov
Raman Spectroscopy for Structural Vibrations
Raman spectroscopy is a powerful non-destructive technique used to investigate the local structure and lattice dynamics of materials by analyzing the inelastic scattering of monochromatic light. In the study of this compound phases, Raman spectroscopy provides valuable insights into the vibrational modes of the crystal lattice, which are sensitive to crystal symmetry, atomic bonding, and structural disorder.
In perovskite-type oxides like those containing barium and tantalum, the ideal cubic perovskite structure (space group Pm-3m) is predicted by group theory to have no first-order Raman-active modes. However, any deviation from this ideal cubic symmetry, such as through atomic substitutions, ordering of cations, or structural distortions, leads to the appearance of Raman-active modes.
Research on the perovskite-type oxide Ba₃(CaTa₂)O₉, which has a 1:2 ordered structure, has demonstrated the utility of Raman spectroscopy in characterizing its vibrational properties. The Raman spectra of this compound show distinct bands that can be assigned to specific atomic motions within the crystal lattice. These assignments are typically made by comparing the experimental spectra with theoretical predictions for the given crystal structure or by analogy with similar well-characterized compounds.
The vibrational modes observed in the Raman spectrum of barium tantalum-based perovskites can be broadly categorized into several regions:
Low-frequency region (below 300 cm⁻¹): This region is typically associated with the vibrations of heavier cations and external lattice modes. For instance, bands observed at approximately 126 cm⁻¹, 195 cm⁻¹, and 240 cm⁻¹ in Ba₃(CaTa₂)O₉ have been attributed to Eg(O), A₁g(Ta), and Eg(Ta) modes, respectively. tandfonline.com Vibrational modes related to the motion of barium ions against the tantalum-oxygen octahedra are generally expected to appear below 100 cm⁻¹. tandfonline.com
Mid-frequency region (300 cm⁻¹ to 500 cm⁻¹): The bands in this range are often associated with the bending vibrations of the TaO₆ octahedra. In the case of Ba₃(CaTa₂)O₉, bands around 350 cm⁻¹ and 400 cm⁻¹ are linked to the A₁g(O) and 2Eg(O) vibrations of the octahedra. tandfonline.com
High-frequency region (above 500 cm⁻¹): This region is dominated by the stretching vibrations of the TaO₆ octahedra. A prominent Raman mode observed around 800 cm⁻¹ is characteristic of the A₁g(O) oxygen octahedron stretching mode. tandfonline.com
The presence and characteristics of these Raman modes provide a spectroscopic fingerprint of the specific this compound phase, allowing for the confirmation of its structure and the detection of subtle structural changes.
Detailed Research Findings
A study on the Ba₃(CaTa₂₋ᵧTiᵧ)O₉-δ system investigated the effect of titanium substitution on the Raman spectra. tandfonline.com The analysis of the parent compound, Ba₃(CaTa₂)O₉, provided specific assignments for the observed Raman bands, as detailed in the table below.
Raman Peak Positions and Assignments for Ba₃(CaTa₂)O₉
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode Description |
|---|---|---|
| 126 | Eg(O) | Oxygen-related lattice vibration |
| 195 | A₁g(Ta) | Tantalum-related lattice vibration |
| 240 | Eg(Ta) | Tantalum-related lattice vibration |
| ~350 | A₁g(O) | Octahedral bending vibration |
| ~400 | 2Eg(O) | Octahedral bending vibration |
Electronic Structure and Spectroscopic Investigations
Band Structure Analysis
The band structure, which describes the ranges of energy that an electron is allowed to possess, is fundamental to understanding the electronic behavior of barium tantalum oxide.
The band gap of a semiconductor is the energy difference between the top of the valence band and the bottom of the conduction band. It can be categorized as either direct or indirect, depending on the alignment of the crystal momentum (k-vector) of the valence band maximum (VBM) and the conduction band minimum (CBM) in the Brillouin zone. wikipedia.org In a direct band gap material, the VBM and CBM occur at the same k-vector, allowing for efficient radiative recombination where an electron can directly emit a photon. wikipedia.org In an indirect band gap material, the VBM and CBM are at different k-vectors, requiring the involvement of a phonon (a lattice vibration) to conserve momentum during an electronic transition, which is a less efficient process. wikipedia.org
Computational studies on related tantalum oxides, such as tantalum pentoxide (Ta₂O₅), have shown that the nature of the band gap can be influenced by the material's crystal structure. For instance, calculations have indicated that β-Ta₂O₅ may have a direct band gap, while δ-Ta₂O₅ possesses an indirect band gap. ucl.ac.ukresearchgate.net The transition between indirect and direct band gaps can also be engineered through factors like strain. aps.org While specific computational results for all polymorphs of this compound are not extensively detailed in the literature, theoretical analysis based on its perovskite structure is used to predict its electronic transitions. The determination of whether the band gap is direct or indirect is typically accomplished through analysis of absorption spectroscopy data or via first-principles calculations. nsf.govyoutube.com
In perovskite oxides like this compound, the character of the band edges is well-defined. arxiv.org The valence band maximum (VBM) is predominantly formed by the filled 2p orbitals of the oxygen atoms. arxiv.orgmdpi.com The conduction band minimum (CBM), which represents the lowest range of vacant electronic states, is primarily composed of the empty 5d orbitals of the tantalum (Ta⁵⁺) cations. arxiv.orgmdpi.com
The energy levels of these bands dictate the material's properties. The position of the VBM is influenced by the hybridization of O 2p orbitals with metal d-orbitals. researchgate.net The CBM is largely determined by the d-orbitals of the B-site cation in the perovskite structure, which in this case is tantalum. arxiv.org Studies on related tantalates show that while the CBM position remains relatively consistent across different compounds with the same B-site cation, the VBM can shift upwards in energy with the introduction of less electronegative anions, leading to a narrower band gap. arxiv.orgmdpi.com
| Band | Primary Atomic Orbital Contribution | Description |
|---|---|---|
| Valence Band | O 2p | Highest range of electron energies at absolute zero, primarily formed by oxygen orbitals. arxiv.orgmdpi.com |
| Conduction Band | Ta 5d | Lowest range of vacant electronic states, mainly composed of tantalum d-orbitals. arxiv.orgmdpi.com |
Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which are suitable for forming chemical bonds. wikipedia.org In this compound, the covalent character of the Ta-O bonds arises from the significant hybridization between the Ta 5d and O 2p atomic orbitals. mdpi.comresearchgate.net This mixing of orbitals is not confined to the valence band; it also influences the character of the conduction band.
The interaction between the tantalum and oxygen orbitals leads to the formation of bonding and anti-bonding states. The bonding states, which have lower energy, constitute the valence band. The higher-energy anti-bonding states contribute to the formation of the conduction band. This hybridization is crucial in determining the width of the valence and conduction bands and, consequently, the magnitude of the band gap. arxiv.orgmdpi.com The degree of hybridization affects the electronic conductivity and optical properties of the material.
Theoretical Approaches to Electronic Structure
To accurately model the electronic structure of complex materials like this compound, various computational quantum mechanical methods are employed.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of materials. ucl.ac.uk DFT calculations are used to determine properties such as band structure, density of states (DOS), and charge density. researchgate.net In the context of tantalum-based oxides, DFT studies often utilize approximations like the Generalized Gradient Approximation (GGA) or the Local Density Approximation (LDA). researchgate.net
While powerful, standard DFT methods like GGA are known to systematically underestimate the band gap of semiconductors and insulators. aps.org This is due to inherent self-interaction errors in these approximations. To achieve more accurate results, a correction term, known as the Hubbard U (GGA+U), is sometimes applied to better describe the localized d-electrons of the transition metal ions. researchgate.net
To overcome the band gap underestimation of standard DFT, hybrid functionals have been developed. These methods incorporate a portion of the exact exchange energy from Hartree-Fock (HF) theory into the DFT exchange-correlation functional. aps.org This approach often yields a more accurate description of electronic properties, including the band gap. aps.orgfrontiersin.org
Commonly used hybrid functionals include PBE0 and the Heyd-Scuseria-Ernzerhof (HSE06) functional. nsf.govunitn.it For instance, studies on Ta₂O₅ have shown that hybrid DFT calculations provide band gap values that are in much better agreement with experimental data compared to standard GGA calculations. ucl.ac.ukunitn.it The application of these hybrid methods is essential for obtaining a quantitatively accurate picture of the electronic structure of this compound and for predicting its performance in electronic and optical applications. aps.org
| Method | Description | Typical Application/Accuracy |
|---|---|---|
| Density Functional Theory (DFT) - GGA/LDA | A standard first-principles method that calculates electronic structure based on electron density. researchgate.net | Provides a good qualitative description of the band structure but often underestimates the band gap. aps.org |
| DFT+U | An extension of DFT that adds an on-site Coulomb interaction term (U) to better treat localized electrons. researchgate.net | Improves the description of correlated d-electrons and can provide more accurate band gaps than standard DFT. researchgate.net |
| Hybrid DFT (e.g., PBE0, HSE06) | Mixes a fraction of exact Hartree-Fock exchange with the DFT exchange-correlation functional. aps.org | Significantly improves the accuracy of calculated band gaps, bringing them closer to experimental values. ucl.ac.ukunitn.it |
Experimental Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS provides critical insights into the oxidation states of barium, tantalum, and oxygen, and helps in identifying the presence of non-stoichiometric phases or surface contaminants. The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
The binding energies of core-level electrons are unique to each element and sensitive to the local chemical environment, allowing for the determination of elemental oxidation states. For this compound, the primary core levels of interest are Ba 3d, Ta 4f, and O 1s.
The Ta 4f core-level spectrum is characterized by a spin-orbit doublet, corresponding to the Ta 4f₇/₂ and Ta 4f₅/₂ states. nih.gov The peak corresponding to the fully oxidized Ta⁵⁺ state in oxides like Ta₂O₅ is found at a higher binding energy compared to metallic tantalum (Ta⁰). nih.gov For instance, the Ta 4f₇/₂ peak for Ta⁵⁺ is typically observed in the range of 26-29 eV. nih.gov
The O 1s spectrum in complex oxides can often be deconvoluted into multiple components. The main peak at lower binding energy (around 529 eV in analogous compounds like BaTiO₃) corresponds to the lattice oxygen in the metal-oxide framework. researchgate.net A higher binding energy component, often observed around 531 eV, is typically attributed to chemisorbed oxygen species, such as hydroxyl groups, or oxygen in the vicinity of vacancies on the material's surface. researchgate.net
Table 1: Representative Core-Level Binding Energies for Elements in this compound and Related Compounds
| Element | Core Level | Oxidation State | Binding Energy (eV) | Reference Compound |
|---|---|---|---|---|
| Tantalum | Ta 4f₇/₂ | Ta⁵⁺ | ~26.2 - 29 | Ta₂O₅ |
| Tantalum | Ta 4f₅/₂ | Ta⁵⁺ | ~28 - 31 | Ta₂O₅ |
| Oxygen | O 1s | Lattice Oxygen (O²⁻) | ~529 | BaTiO₃ |
| Oxygen | O 1s | Surface/Defect Oxygen | ~531 | BaTiO₃ |
Note: Binding energies can vary based on specific compound stoichiometry, crystallinity, and instrument calibration. Data for reference compounds are used to approximate expected values for this compound.
The valence band spectrum, which probes the molecular orbitals of the material, provides information about the electronic structure near the Fermi level. For perovskite oxides, the top of the valence band is typically dominated by O 2p orbitals. aps.org Theoretical calculations for the compound Ba₅Ta₄O₁₅ indicate that the electronic transitions near the band edge occur from the O 2p states to the Ta 5d states, suggesting these orbitals form the valence and conduction band edges, respectively. researchgate.net
The valence band maximum (VBM) can be determined by the linear extrapolation of the leading edge of the valence band spectrum to the baseline. researchgate.net In materials like Ta₂O₅, the VBM has been found to reside about 0.59 eV below the Fermi level. researchgate.net This type of analysis is crucial for understanding the electronic properties and for constructing energy band diagrams of heterojunction devices.
In tantalum-based oxide systems, it is common to find intermediate oxidation states of tantalum, known as suboxides (Ta¹⁺, Ta²⁺, Ta³⁺, Ta⁴⁺), particularly at interfaces or in non-stoichiometric films. arxiv.orgresearchgate.net These suboxide species can be identified using XPS through the deconvolution of the Ta 4f core-level spectrum. arxiv.org The binding energies for these suboxide states appear between the peaks for metallic Ta⁰ (around 22-24 eV) and fully oxidized Ta⁵⁺ (around 27-29 eV). nih.gov
The presence and distribution of these suboxides can significantly influence the material's electrical properties. researchgate.net Variable energy XPS studies on tantalum oxide films have shown that suboxide species like Ta¹⁺ and Ta³⁺ are often localized at the interface between the fully oxidized surface layer (e.g., Ta₂O₅) and the underlying bulk material. nih.gov The formation of these suboxides can be a result of deposition conditions or subsequent processing, such as annealing. arxiv.org Characterizing these layers is essential for applications where interface quality and electronic defects are critical.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to determine the optical properties of materials, particularly the optical band gap (E_g). caltech.edu The method involves measuring the absorption or reflectance of light as a function of wavelength. thermofisher.com For a semiconductor, photons with energy greater than the band gap are absorbed, promoting electrons from the valence band to the conduction band. thermofisher.com
The band gap energy can be estimated by analyzing the absorption edge of the spectrum using a Tauc plot. beilstein-journals.org This method relates the absorption coefficient (α) to the photon energy (hν) through the equation (αhν)ⁿ = A(hν - E_g), where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for an indirect allowed transition and n=1/2 for a direct allowed transition). iisc.ac.in By plotting (αhν)ⁿ against hν and extrapolating the linear portion of the curve to the energy axis, the value of E_g can be determined. beilstein-journals.org
For the this compound compound Ba₅Ta₄O₁₅, first-principles calculations have determined an indirect band gap of 3.81 eV. researchgate.net
Table 2: Optical Band Gap of this compound
| Compound | Band Gap (E_g) | Type | Method |
|---|---|---|---|
| Ba₅Ta₄O₁₅ | 3.81 eV | Indirect | Calculation |
Defect Chemistry and Non Stoichiometry in Barium Tantalum Oxide Systems
Types of Intrinsic and Extrinsic Defects
Oxygen vacancies are a predominant type of point defect in barium tantalum oxide and other perovskite oxides. researchgate.net These vacancies, which are missing oxygen atoms from the crystal lattice, can significantly alter the electronic structure and conductivity of the material. The formation of oxygen vacancies introduces localized electronic states within the band gap, which can act as charge carriers and influence the material's electrical behavior. nih.gov
In a related compound, bismuth tantalum oxide (Bi₃TaO₇), the introduction of oxygen vacancies has been shown to dramatically increase electronic conductivity. The material with oxygen vacancies (Bi₃TaO₇-x) exhibited a conductivity of 3.4 x 10⁻² S m⁻¹, which is several orders of magnitude higher than the pristine material's conductivity of 5.1 x 10⁻⁷ S m⁻¹. mdpi.com This enhancement is attributed to the alteration of the electron band structure, which narrows the bandgap and facilitates faster electron transfer. mdpi.com
The presence of oxygen vacancies can be identified through techniques such as X-ray Photoelectron Spectroscopy (XPS). In oxygen-deficient bismuth tantalum oxide, the O1s spectrum can be deconvoluted to show a peak corresponding to lattice oxygen and another peak attributed to defect sites with lower oxygen coordination, confirming the presence of oxygen vacancies. mdpi.com
Table 1: Impact of Oxygen Vacancies on the Electronic Properties of Bismuth Tantalum Oxide
| Property | Pristine Bi₃TaO₇ | Bi₃TaO₇ with Oxygen Vacancies |
| Electronic Conductivity | 5.1 x 10⁻⁷ S m⁻¹ | 3.4 x 10⁻² S m⁻¹ |
| Band Gap | 4.19 eV | 3.83 eV |
This data, from a study on a related bismuth tantalum oxide, illustrates the significant impact of oxygen vacancies on electronic properties, a principle that also applies to this compound systems. mdpi.com
While mobile oxygen vacancies have been widely considered responsible for electrical conductivity in perovskite oxides, some studies on barium titanate suggest that electronic processes can mimic the effects of mobile oxygen vacancies, even when the vacancies themselves are immobile. nih.govscribd.com
Hydrogen can be incorporated into the lattice of this compound and other perovskite materials, leading to the formation of hydrogen-related defects. These defects can exist in various forms, such as interstitial protons (H⁺) or as part of hydroxide (B78521) ions (OH⁻) where hydrogen bonds with a lattice oxygen atom. researchgate.netresearchgate.net The presence of these defects can significantly influence the material's properties.
In perovskite-type oxides, hydrogen atoms can diffuse as protons and occupy interstitial sites within the crystal lattice. researchgate.net Alternatively, they can become trapped at oxygen vacancy sites. When trapped, they can convert to a negatively ionized state (H⁻) in n-type carrier-rich environments. researchgate.net The formation of these complex defects is dependent on the electronic properties of the material.
Studies on acceptor-doped BaTiO₃ have shown that hydrogen can dissolve into the perovskite lattice, forming hydroxide ions on regular oxygen sites. researchgate.net These hydrogen defects act as mobile donors and can substitute for oxygen vacancies in compensating for fixed acceptors. The solubility of these hydrogen defects is dependent on factors such as water vapor pressure and dopant concentration. researchgate.net
In this compound systems, anion vacancies, particularly oxygen vacancies, are often formed to maintain charge neutrality in the presence of non-stoichiometry or aliovalent dopants. researchgate.net When a cation with a lower positive charge substitutes for a cation with a higher charge (e.g., a dopant on the tantalum site), a net negative charge is introduced into the lattice. To compensate for this charge imbalance, the crystal lattice can create positively charged defects, such as oxygen vacancies (V"O). researchgate.net
Defect Formation and Control
The concentration and type of defects in this compound can be controlled through various synthesis and post-synthesis processing techniques. By carefully manipulating these conditions, it is possible to tailor the defect chemistry and, consequently, the material's properties.
The conditions employed during the synthesis of this compound play a critical role in determining the initial defect concentration. For instance, hydrothermal synthesis, a method that involves crystallization from an aqueous solution at elevated temperature and pressure, can influence the incorporation of hydroxyl groups and the formation of vacancies. In the synthesis of bismuth tantalum oxide, a hydrothermal method was used to prepare the precursor material, which was subsequently annealed to control the oxygen vacancy concentration. mdpi.com
Annealing, or heat treatment, is a powerful tool for modifying the defect structure of materials. The annealing temperature, atmosphere, and duration can all impact the concentration of defects such as oxygen vacancies. For example, annealing tantalum oxide films at different temperatures can lead to changes in the film's crystallinity and a reduction in structural defects. researchgate.netkaist.ac.kr However, annealing at higher temperatures can also lead to the formation of oxygen vacancies. researchgate.net The specific outcome of annealing depends on the interplay between crystallization, which tends to reduce defects, and the potential for oxygen loss at elevated temperatures.
Chemical reduction is a common method used to intentionally introduce oxygen vacancies into metal oxides. This process typically involves heating the material in a reducing atmosphere, such as a mixture of argon and hydrogen (Ar/H₂). mdpi.com The hydrogen gas reacts with the oxygen in the oxide lattice, forming water and leaving behind an oxygen vacancy.
This technique has been successfully applied to create oxygen vacancies in bismuth tantalum oxide. By annealing the material at 650 °C in an Ar/H₂ gas flow, a controlled number of oxygen vacancies were introduced. mdpi.com The presence of these vacancies was confirmed by the weakening of the Ta-O-Ta bending mode in Raman spectroscopy, indicating the removal of some oxygen atoms from the crystal structure. mdpi.com This method is particularly effective for generating surface oxygen vacancies, which can be crucial for applications such as catalysis. The ability to control the concentration of surface oxygen vacancies through chemical reduction offers a way to tune the surface reactivity and electronic properties of this compound.
Impact of Defects on Functionality in this compound Systems
The functionality of this compound systems, particularly their performance in applications such as photocatalysis, is critically dependent on their defect chemistry and stoichiometry. Point defects, surface defects, and non-stoichiometry can introduce electronic states within the material's band gap, which significantly alters its electronic and optical properties. These defects can act as trapping sites or recombination centers for charge carriers, often leading to a reduction in the material's desired functional efficiency.
Defect States within the Band Gap
In this compound systems, particularly perovskite oxynitrides like Barium Tantalum Oxynitride (BaTaO₂N), defects can create energy levels within the forbidden band gap. These are often referred to as sub-band gap defect states. The presence of these states is a key factor influencing the material's performance.
Research indicates that BaTaO₂N often contains a higher concentration of defect states compared to analogous compounds like Strontium Tantalum Oxynitride (SrTaO₂N) or Calcium Tantalum Oxynitride (CaTaO₂N). Spectroscopic analysis reveals that the presence of these defects is correlated with sub-band gap absorption in UV-vis measurements. This suggests that non-stoichiometry is a likely origin for these defect states.
The nature and location of these defect states have been investigated using various spectroscopic techniques. Depth-resolved cathodoluminescence spectroscopy (DRCLS) has been used to identify the energy levels of these defects within the band gap of oxynitride perovskites. While the precise identification of the defects responsible for these emissions is complex, they are thought to be native point defects. For example, prolonged nitridation during synthesis can generate reduced tantalum species, such as Ta³⁺, which act as defect sites within the material.
Surface defects are also a significant contributor to states within the band gap. High-resolution transmission electron microscopy (HRTEM) has revealed the presence of an amorphous defect layer on the surface of BaTaO₂N particles. This disordered surface layer alters the electronic structure near the surface, leading to a low density of states (DOS) near the valence band edge, as observed by UV photoelectron spectroscopy (UPS).
| Spectroscopic Technique | Observation | Inferred Defect Characteristic | Reference |
|---|---|---|---|
| UV-vis Spectroscopy | Extended onset of absorption (sub-band gap absorption) | Presence of defect states associated with non-stoichiometry | |
| Cathodoluminescence Spectroscopy | Lack of sharp near-band-edge emission; emissions from mid-gap levels | High concentration of defect states acting as radiative recombination centers | |
| X-ray Photoelectron Spectroscopy (XPS) | Detection of Ta³⁺ species after prolonged nitridation | Formation of reduced tantalum ions as defect sites | |
| UV Photoelectron Spectroscopy (UPS) | Low density of states (DOS) near the valence band edge in non-etched samples | Altered electronic structure due to a surface defect layer |
Role of Defects as Inactivation Centers
While defects are inherent to crystal structures, in functional materials like this compound, they often serve as inactivation centers, hindering performance. In the context of photocatalysis, where the generation and separation of electron-hole pairs are paramount, defects can act as recombination sites, short-circuiting the photocatalytic process.
Barium Tantalum Oxynitride (BaTaO₂N) is a promising material for photocatalytic water splitting due to its narrow band gap and suitable band edge positions. However, its practical solar-to-hydrogen (STH) efficiency is often very low. This poor performance is widely attributed to the presence of surface defects that function as recombination centers for the photogenerated electrons and holes.
The amorphous surface layer observed on BaTaO₂N is believed to be a primary cause of this inactivation. Defect states located near the middle of the band gap are particularly effective as recombination centers and are detrimental to photocatalytic efficiency. The process can be described as follows:
A photon with energy greater than the band gap excites an electron from the valence band to the conduction band, creating an electron-hole pair.
Before these charge carriers can migrate to the surface to participate in redox reactions (i.e., water splitting), they can become trapped at a defect state within the band gap.
The trapped electron and hole then recombine, often non-radiatively, releasing their energy as heat and failing to perform useful chemical work.
This recombination process effectively inactivates the catalyst. Experimental evidence supports this role, as transient absorption spectroscopy has shown that BaTaO₂N samples with low defect concentrations generate abundant free electrons with long lifetimes, which is favorable for photocatalysis. Conversely, samples that undergo prolonged nitridation, a process known to create Ta³⁺ defect sites, become deactivated. This demonstrates a direct link between the concentration of specific defects and the inactivation of the material's functional properties.
| Defect Type | Location | Proposed Inactivation Mechanism | Consequence | Reference |
|---|---|---|---|---|
| Amorphous Surface Layer | Particle Surface | Provides a high density of states that trap charge carriers. | Acts as a primary recombination center, lowering photocatalytic efficiency. | |
| Native Point Defects (unspecified) | Bulk/Surface | Introduce mid-gap energy levels that facilitate electron-hole recombination. | Decreases overall photocatalytic quantum yield. | |
| Tantalum (Ta³⁺) Species | Bulk/Surface | Act as specific recombination sites. | Deactivates the photocatalyst, reducing H₂ and O₂ evolution. |
Donor Doping with Tantalum Oxide (Ta₂O₅) in Perovskites
Donor doping involves substituting a host cation with an ion of a higher valence state. In perovskites like barium titanate (BaTiO₃), pentavalent tantalum (Ta⁵⁺) ions from tantalum oxide (Ta₂O₅) are commonly used as donor dopants to modify their properties significantly.
When BaTiO₃ is doped with Ta₂O₅, the Ta⁵⁺ ions are incorporated into the perovskite crystal lattice. buet.ac.bd Based on ionic radii and charge considerations, the smaller Ta⁵⁺ ion (ionic radius ~0.64 Å) preferentially substitutes for the Ti⁴⁺ ion (ionic radius ~0.61 Å) at the B-site of the ABO₃ perovskite structure. most.gov.bdresearchgate.net This substitution is a key mechanism for creating n-type semiconducting barium titanate at room temperature, as pure BaTiO₃ is typically an insulator. kuleuven.be
The successful incorporation of Ta⁵⁺ into the BaTiO₃ crystal lattice has been confirmed through techniques like X-ray Diffraction (XRD). buet.ac.bd Studies show that doping with small concentrations of Ta⁵⁺ can lead to the formation of a tetragonal perovskite structure. The process often requires specific sintering conditions, such as double-stage sintering, to ensure effective diffusion of the Ta⁵⁺ ions into the lattice, which is crucial for enhancing dielectric properties. buet.ac.bd
At low doping concentrations (below a certain threshold), the excess positive charge is typically compensated by electrons, creating a semiconducting material. This process can be represented using Kröger-Vink notation: Ta₂O₅ + 2BaO → 2BaBax + 2TaTi• + 7OOx + 2e'
Above a critical doping threshold, the compensation mechanism shifts from electronic to ionic. core.ac.ukresearchgate.net In this regime, the charge balance is maintained through the formation of cation vacancies, specifically at the titanium (Ti) site. core.ac.ukelsevierpure.com This can be described by the following defect reaction: 2Ta₂O₅ + BaTiO₃ → BaBax + 4TaTi• + VTi'''' + 9OOx
This transition from electronic to ionic compensation is a key factor behind the "doping anomaly" observed in these materials. core.ac.uk
A phenomenon known as the "doping anomaly" or "grain size anomaly" is observed in Ta⁵⁺-doped BaTiO₃. core.ac.uk At low donor concentrations, the material exhibits semiconducting behavior and normal grain growth. However, when the dopant concentration exceeds a critical threshold (typically less than 1 mol%), the material's resistivity increases, and it can revert to an insulating state. kuleuven.be
This change in electrical properties is often accompanied by a significant change in the microstructure. core.ac.uk Excess doping of pentavalent cations beyond the solubility limit can inhibit grain growth. core.ac.uk This is attributed to the segregation of dopant ions at the grain boundaries, which creates a "pinning effect" that restricts grain boundary movement during sintering, resulting in a fine-grained microstructure. core.ac.uk The accumulation of Ti vacancies in the space charge layer near the grain boundary, which slows the diffusion of oxygen ions, is a proposed mechanism for this significant inhibition of grain growth. core.ac.uk
Rare Earth Element Doping (e.g., Nd, Eu)
Doping with rare earth elements (REEs) is another effective strategy to modify the properties of barium titanate-based perovskites. The large ionic radii of most REE ions lead them to substitute at the A-site of the perovskite lattice.
Rare earth ions such as Neodymium (Nd³⁺) and Europium (Eu³⁺) are typically incorporated at the A-site, substituting for Ba²⁺ ions in the BaTiO₃ lattice. researchgate.netarxiv.org The ionic radius is the primary factor determining the substitution site. most.gov.bd For instance, the Eu³⁺ ion has an ionic radius of around 95 pm, making it more chemically affine to occupy the larger Ba²⁺ site (ionic radius ~135 pm) rather than the smaller Ti⁴⁺ site (ionic radius ~68 pm). most.gov.bdarxiv.org Similarly, Nd³⁺ (ionic radius ~1.15 Å) also exclusively substitutes at the Ba²⁺ site. most.gov.bd
The general formula for such A-site substitution can be written as (Ba₁₋ₓREₓ)TiO₃. The introduction of a trivalent REE³⁺ ion for a divalent Ba²⁺ ion also requires charge compensation to maintain neutrality.
The substitution of Ba²⁺ with REE³⁺ ions at the A-site induces significant changes in the structural parameters of the material. mdpi.com This doping can cause crystal structure distortion, leading to changes in cell volume, lattice parameters, and phase transitions. mdpi.com
Table 1: Effect of Neodymium (Nd³⁺) Doping on BaTiO₃ Structural Parameters
| Dopant Concentration (x) | Crystal System | Lattice Parameters (Å) | c/a Ratio |
|---|---|---|---|
| 0.00 | Tetragonal | a = 3.994, c = 4.034 | 1.010 |
| 0.02 | Tetragonal | a = 3.998, c = 4.028 | 1.007 |
| 0.04 | Tetragonal | a = 4.002, c = 4.019 | 1.004 |
| 0.06 | Cubic | a = 4.006 | 1.000 |
| 0.08 | Cubic | a = 4.011 | 1.000 |
Data sourced from research on Ba₁₋ₓNdₓTiO₃ ceramic solid solutions. researchgate.net
As shown in the table, increasing the concentration of Nd³⁺ in BaTiO₃ leads to a decrease in the tetragonality (c/a ratio) of the crystal structure. A phase transition from tetragonal to cubic is observed at a dopant concentration between x=0.04 and x=0.06. researchgate.net This structural change, in turn, affects the ferroelectric properties, with polarization decreasing as the structure becomes more cubic. researchgate.net
Similarly, doping with Europium (Eu³⁺) also influences the lattice parameters. The substitution of the larger Ba²⁺ ion with the smaller Eu³⁺ ion can lead to a reduction in the lattice parameters. mdpi.com First-principles calculations have shown that Eu-doping can also affect the electronic band structure, generally decreasing the band-gap energy as the doping concentration increases. arxiv.orgarxiv.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ba(TaO₃)₂ (example) |
| Tantalum Oxide | Ta₂O₅ |
| Barium Titanate | BaTiO₃ |
| Neodymium | Nd |
Advanced Research Applications of Barium Tantalum Oxide Academic Focus
Photocatalysis and Energy Conversion
The photocatalytic applications of barium tantalum oxide are centered on its ability to absorb light energy and generate electron-hole pairs, which then drive various chemical reactions. This capability is harnessed for producing clean energy and degrading environmental pollutants.
Barium Tantalum Oxynitride (BaTaO₂N) : As a perovskite oxynitride, BaTaO₂N is a particularly promising material for solar water splitting due to its narrow band gap (around 1.8-1.9 eV), which allows it to absorb a significant portion of the visible light spectrum up to wavelengths of 660 nm. semanticscholar.orgcardiff.ac.uk Research has shown that BaTaO₂N, when modified with appropriate co-catalysts, can stably generate H₂ and O₂ from water in stoichiometric amounts under visible light.
The table below summarizes the performance of different this compound-based photocatalysts in water splitting applications.
| Material | Co-catalyst | Light Source | Products | Key Finding |
| Ba₅Ta₄O₁₅/Ba₃Ta₅O₁₅/BaTa₂O₆ Composite | None | UV Light | H₂ | Achieved hydrogen evolution rates of over 6 mmol h⁻¹ from aqueous methanol (B129727) solutions. researchgate.net |
| Ba₅Ta₄O₁₅/Ba₃Ta₅O₁₅/BaTa₂O₆ Composite | Rh-Cr₂O₃ core-shell | UV Light | H₂ and O₂ (2:1 ratio) | Showed a 70% higher rate of overall water splitting compared to pure Ba₅Ta₄O₁₅. researchgate.net |
| Barium Tantalum Oxynitride (BaTaO₂N) | Rh/Cr₂O₃/IrO₂ | Visible Light (≤ 540 nm) | H₂ and O₂ (2:1 ratio) | Stable and stoichiometric overall water splitting achieved. |
| SrTaO₂N Nanocrystals | Ir–Pt alloy@Cr₂O₃ | Solar Light | H₂ and O₂ (Z-scheme) | Achieved a record solar-to-hydrogen energy conversion efficiency of 0.15% for SrTaO₂N. |
Certain phases of this compound have shown high efficacy in the photocatalytic degradation of persistent organic pollutants, offering a potential solution for water purification.
Ba₅Ta₄O₁₅ Nanosheets : Monomolecular-layer Ba₅Ta₄O₁₅ nanosheets with a hexagonal structure, synthesized via a hydrothermal method, exhibit high photocatalytic activity in the degradation of Rhodamine B under UV light irradiation. researchgate.net The layered perovskite structure is believed to enhance photocatalytic activity by promoting the separation and delocalization of the photogenerated electrons and holes. researchgate.net While detailed studies on various barium tantalate phases for dye degradation are limited, their potential is recognized. For instance, hydrogen-related defects in hydrothermally synthesized BaTa₂O₆ were found to adversely affect the degradation of Rhodamine B, indicating that defect engineering is crucial for this application as well.
To improve the efficiency of this compound photocatalysts, researchers have focused on several key strategies, including controlling the material's physical properties and creating advanced composite structures.
The physical form of the photocatalyst plays a critical role in its activity.
Crystallinity : High crystallinity is essential for efficient photocatalysis. acs.org A well-ordered crystal lattice minimizes defects that can act as recombination centers for photogenerated electron-hole pairs. The combination of effective charge carrier separation and improved electron transfer in highly crystalline barium tantalate composites leads to enhanced activity in water splitting. acs.org Overcoming the trade-off between high crystallinity and small particle size is a key challenge, but recent methods have enabled the synthesis of sub-50 nm single crystals of perovskite-type tantalum oxynitrides (including BaTaO₂N) with excellent crystallinity, leading to vastly improved H₂ evolution efficiency.
Defects within the crystal structure, such as oxygen vacancies or reduced metal ions (e.g., Ta³⁺), can severely hamper photocatalytic performance by acting as recombination sites for charge carriers. semanticscholar.org
Creating a heterojunction by combining this compound with another semiconductor is a powerful strategy to enhance charge separation and light absorption.
Ta₃N₅/BaTaO₂N (BTON) Core-Shell Structure : A core-shell heterojunction photoanode composed of Ta₃N₅ nanorods (core) and a BaTaO₂N (BTON) shell has been developed for solar water splitting. researchgate.netacs.org This architecture leverages the properties of both materials. The Ta₃N₅ core provides a structured backbone, while the BTON shell extends the light absorption range of the heterostructure to nearly 675 nm. researchgate.net The specific alignment of the energy bands at the Ta₃N₅/BTON interface facilitates the efficient separation and transfer of photogenerated charge carriers, suppressing recombination. This design results in a significantly enhanced photocurrent—1.5 times higher than that of the Ta₃N₅ nanorods alone—and stable, stoichiometric evolution of H₂ and O₂. researchgate.netacs.org
The table below details the performance of the Ta₃N₅/BTON heterojunction photoanode.
| Photoanode | Photocurrent at 1.23 V vs RHE | IPCE (380-540 nm) | Key Advantage of Heterostructure |
| Ta₃N₅-NRs/BTON/FeNiOₓ | ~4.7 mA cm⁻² | 34%-35% | 1.5 times higher photocurrent than Ta₃N₅-NRs alone; extended light absorption to ~675 nm. researchgate.net |
| Ta₃N₅-NRs/FeNiOₓ (Control) | ~3.1 mA cm⁻² | ~28%-29% | Serves as a baseline for comparison. researchgate.net |
Photocatalytic Activity Enhancement Strategies
Co-catalyst Systems (e.g., Rh-Cr2O3)
The formation of these Rh-Cr₂O₃ core-shell structures on the barium tantalate photocatalyst has been confirmed through analytical techniques such as transmission electron microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS). researchgate.netrsc.org When applied to a three-component composite of barium tantalum oxides (Ba₅Ta₄O₁₅/Ba₃Ta₅O₁₅/BaTa₂O₆), these co-catalysts enabled the simultaneous generation of hydrogen (H₂) and oxygen (O₂) from pure water at rates up to 70% higher than that of pure Ba₅Ta₄O₁₅. researchgate.netrsc.org This system facilitates the stoichiometric splitting of water into H₂ and O₂ in a 2:1 ratio, marking a significant advancement in photocatalyst design. rsc.orgsemanticscholar.org
Photoelectrochemical (PEC) Water Splitting
The broader field of PEC water splitting considers various absorber materials, and elements like tantalum are noted for having a low supply risk, which is a crucial factor for large-scale production of green hydrogen. rsc.org Furthermore, related research on tantalum oxide (TaOₓ) has shown its potential as an electron-selective heterocontact in PEC applications, enhancing photon-to-current efficiency. acs.org
Dielectric Materials Research
Enhancing Dielectric Response through Doping and Microstructure Control
The dielectric properties of barium-based perovskite ceramics can be significantly enhanced by doping with tantalum oxide and carefully controlling the material's microstructure. In studies involving barium titanate (BaTiO₃), the addition of small amounts of tantalum pentoxide (Ta₂O₅) has been shown to have a profound influence. researchgate.net For instance, doping BaTiO₃ with 0.5 and 1.0 mol% Ta₂O₅ can result in a fine-grained, high-density ceramic with a tenfold increase in the dielectric constant. researchgate.net
The control of grain size is a critical factor. Research has shown that while fine grain sizes down to 200-300 nm can be achieved, grain sizes in the range of 1-1.8µm exhibit the most desirable dielectric properties. researchgate.net The doping mechanism involves the substitution of ions within the crystal lattice. Tantalum is believed to occupy the B-site of the perovskite structure, acting as a donor and generating A-site cation vacancies, which makes the material "softer" with a reduced coercive field. hfut.edu.cn The dielectric characteristics of the final ceramic are dependent on a variety of factors, including the doping type, preparation method, Ba:Ti ratio, and the amount and solubility of the dopant. nih.gov
| Dopant Concentration (mol% Ta₂O₅ in BaTiO₃) | Resulting Grain Size | Effect on Dielectric Constant |
| 0.5 | 1-1.8 µm | Significant Increase |
| 1.0 | 1-1.8 µm | Tenfold Increase; Stable value of 13,000-14,000 (55-80°C) |
| >0.5 | Decreased markedly | - |
This table is interactive.
Control of Curie Temperature
The Curie temperature (Tc), the temperature at which a ferroelectric material transitions to a paraelectric state, is a critical parameter for dielectric materials. Doping with tantalum oxide provides a method for controlling this temperature in barium-based ceramics. Experimental results show that incorporating an appropriate amount of Ta₂O₅ into BaTiO₃ can effectively shift the Curie temperature. researchgate.net
Specifically, doping with 1.0 mol% Ta₂O₅ in BaTiO₃ was found to shift the Curie point to approximately 80°C. researchgate.net In another study involving co-doping of BaTiO₃ with Ta₂O₅ and Zinc oxide (ZnO), the Curie temperature was observed to increase from ~123°C to ~148°C as the dopant concentration increased. researchgate.net The ability to modify the Curie temperature is crucial for extending the operational range of electronic components. researchgate.netresearchgate.net The variation in Tc upon doping can be attributed to several factors, including modifications to the crystal structure and dielectric properties induced by the presence of the dopant ions. cas.cz The concentration of defects and vacancies that form when the stoichiometry strays from the ideal ratio also plays a role in shifting the Curie temperature. cambridge.org
| Dopant System | Dopant Concentration (x) | Curie Temperature (Tc) |
| Ta₂O₅ in BaTiO₃ | 1.0 mol% | ~80°C |
| Ta₂O₅ and ZnO in BaTiO₃ (Ba₁₋₂ₓTa₂ₓTi₁₋ₓZnₓO₃) | x = 0.005 | ~123°C |
| Ta₂O₅ and ZnO in BaTiO₃ (Ba₁₋₂ₓTa₂ₓTi₁₋ₓZnₓO₃) | x = 0.1 | ~148°C |
This table is interactive.
Relevance for High Dielectric Constant Capacitors
This compound and related compositions are highly relevant for the development of high dielectric constant capacitors, including multilayer ceramic capacitors (MLCCs). researchgate.net The high permittivity of the tantalum pentoxide (Ta₂O₅) dielectric layer, combined with a large plate area and very thin dielectric thickness, allows tantalum capacitors to achieve high capacitance per volume. wikipedia.orgvishay.com Tantalum pentoxide has a dielectric constant (εr ≈ 26-27) that is approximately three times higher than that of aluminum oxide. vishay.compowersystemsdesign.com
Research on Ta₂O₅-doped BaTiO₃ demonstrates the potential for creating materials with exceptionally high and stable dielectric constants. Values as high as 13,000-14,000 have been achieved in the temperature range of 55 to 80°C. researchgate.net This stability and high capacitance are critical for applications in power supply units, telecommunications, and other electronic devices where component size and reliability are paramount. researchgate.netwikipedia.org While Class 2 ceramic capacitors using materials like barium titanate can achieve high volumetric efficiency, their capacitance can be dependent on temperature and applied voltage. powersystemsdesign.com The incorporation of tantalum aims to improve these characteristics, leading to more stable and reliable capacitor performance.
Optical Materials Research
This compound belongs to a class of materials investigated for advanced optical applications due to the unique properties of its constituent oxides. Historically, tantalum oxides, along with oxides of lanthanum, titanium, and zirconium, were added to boric oxide glasses. optica.org This research found that these refractory oxides were highly soluble in the lanthanum borate (B1201080) base glass and contributed to a higher refractive index without increasing dispersion, a milestone in optical glass research. optica.org
More recent research focuses on tantalum oxide (Ta₂O₅) thin films for optical and microelectronic applications. These films are noted for their excellent transparency, high refractive index (n ≈ 2.18), and good chemical and thermal stability. upb.roresearchgate.net These properties make them suitable for use in interference filters, anti-reflective coatings, and optical waveguides. upb.ro The optical band gap for tantalum oxide films can vary depending on their crystalline structure, with values around 4.3 eV for amorphous films and 3.8 eV for the crystalline β-Ta₂O₅ phase. ucl.ac.uk Studies on barium titanate have also shown that its optical properties can be modified, for instance, by shifting its absorption edge into the visible region, which is relevant for solar applications. mdpi.com
Development for Phosphors and Non-Linear Optical Devices
While research into this compound specifically as a phosphor is an emerging field, the investigation of related tantalate and barium-containing compounds provides a strong basis for its potential. Phosphor development often involves a host material doped with an activator ion. The properties of the host lattice are critical for the luminescence efficiency. For instance, yttrium tantalate (YTaO4) is a known host for phosphors, where rare-earth ions like europium (Eu³⁺) and terbium (Tb³⁺) are used as activators to produce efficient luminescence. researchgate.net Similarly, barium-containing compounds like barium molybdate (B1676688) (BaMoO₄) have been successfully used as hosts for dysprosium (Dy³⁺) and samarium (Sm³⁺) ions to create phosphors that emit white light. nih.gov The research into these related materials suggests that the barium tantalate lattice could serve as a stable and effective host for various activator ions, a key area for future phosphor research.
In the realm of non-linear optical (NLO) devices, materials like barium titanate (BaTiO₃) are well-studied for their high third-order susceptibility and strong second-harmonic generation, which are crucial for applications in nanophotonics and optical phase conjugation. nih.gov The non-linear optical properties of BaTiO₃ are technologically significant, and research has shown that these properties persist even at the nanoscale. nih.gov The incorporation of tantalum into such perovskite structures is a known strategy to modify electronic and dielectric properties, which are intrinsically linked to the non-linear optical response. While direct studies on this compound's NLO properties are not widespread, the principles established with materials like BaTiO₃ provide a clear research direction for exploring tantalum's influence on enhancing these effects. nih.govresearchgate.net
| Related Compound | Application | Key Finding |
| Barium Titanate (BaTiO₃) | Non-Linear Optics | Exhibits high third-order susceptibility and second-harmonic generation, even in nanoparticle form. nih.gov |
| Yttrium Tantalate (YTaO₄) | Phosphor Host | Serves as an effective host material for rare-earth activators like Eu³⁺ and Tb³⁺. researchgate.net |
| Barium Molybdate (BaMoO₄) | Phosphor Host | Can be doped with Dy³⁺ and Sm³⁺ to produce white light-emitting phosphors. nih.gov |
Refractive Index Tuning in Thin Films
The ability to precisely control the refractive index of thin films is fundamental for creating integrated optical circuits, waveguides, and other photonic devices. Barium titanate (BaTiO₃) is a material with a high refractive index, making it suitable for such applications. refractiveindex.info Research has focused on engineering the refractive index contrast in BaTiO₃ thin films to fabricate waveguide-based devices. researchgate.net
Tantalum pentoxide (Ta₂O₅) is also a well-known high-refractive-index material used extensively in optical coatings. nsc.ru The refractive index of tantalum oxide films can be tuned by controlling stoichiometry; nonstoichiometric films (TaOx where x < 2.5) exhibit different optical properties compared to the stoichiometric form. nsc.ru
The combination of these elements in this compound thin films offers a compelling pathway for refractive index tuning. By adjusting the Ba/Ta ratio and controlling deposition parameters such as oxygen partial pressure, researchers can create films with a tailored refractive index. This approach is analogous to the methods used for Barium Strontium Titanate (BST), where the Ba/Sr ratio is adjusted to control dielectric properties, which are closely related to the refractive index. microwavejournal.com The exploration of this compound thin films thus represents a promising frontier for developing new materials for advanced optical components.
Applications in Anti-Reflective Coatings
Anti-reflective (AR) coatings are critical for improving the efficiency of optical systems by minimizing reflection and maximizing light transmission. abrisatechnologies.com These coatings function through the principle of thin-film interference, which requires materials with specific refractive indices. brewerscience.com
Tantalum pentoxide (Ta₂O₅) is a staple material in the fabrication of AR coatings due to its high refractive index (approx. 2.1 at 550 nm), negligible absorption over a wide wavelength range, and excellent thermal and chemical stability. platypustech.comcardiff.ac.uk It is often used in multi-layer AR stacks to achieve broadband reflection reduction. platypustech.com The effectiveness of an AR coating depends on the precise control of the film's thickness and refractive index.
While Ta₂O₅ is used extensively, research into mixed-oxide systems like this compound for AR applications is an area of interest. The addition of barium to the tantalum oxide matrix allows for the modification of the material's refractive index. This could enable the design of single-layer or multi-layer AR coatings with novel properties or simplified fabrication processes, moving beyond the reliance on conventional materials like Ta₂O₅ and silicon dioxide (SiO₂). platypustech.comrefractiveindex.info
Advanced Ceramics Research
This compound finds significant application in the research and development of advanced ceramics, particularly for electronic components where specific dielectric properties are required.
Exploration in High-Performance Ceramic Formulations
Barium titanate (BaTiO₃) is a cornerstone material in the electronic ceramics industry, known for its high dielectric constant and ferroelectric properties. samaterials.com A key area of research is the modification of BaTiO₃ to enhance its performance for applications like multilayer ceramic capacitors (MLCCs). Doping BaTiO₃ with a small amount of tantalum oxide (Ta₂O₅) has been shown to be a highly effective strategy. researchgate.net
Research has demonstrated that incorporating Ta₂O₅ into BaTiO₃ ceramics can control grain growth and significantly improve dielectric properties. For example, doping with 1.0 mol% of Ta₂O₅ can lead to a tenfold increase in the dielectric constant, reaching stable values as high as 13,000-14,000 over a useful temperature range. researchgate.net In the perovskite crystal structure of BaTiO₃, tantalum is believed to act as a donor dopant on the titanium site, which alters the electrical properties of the ceramic. hfut.edu.cn This modification makes the material "softer," characterized by a reduced coercive field and an improved piezoelectric constant, which is beneficial for actuator applications. hfut.edu.cn
| Dopant | Host Ceramic | Primary Effect | Resulting Property Improvement |
| Tantalum Oxide (Ta₂O₅) | Barium Titanate (BaTiO₃) | Donor doping, grain growth control | Tenfold increase in dielectric constant. researchgate.net |
| Tantalum (Ta) | 0.94(Bi₀.₅Na₀.₅)TiO₃–0.06BaTiO₃ | Donor doping on B-site | Softer piezoelectric properties, reduced coercive field. hfut.edu.cn |
Biomedical Engineering Materials Research
The biocompatibility and inertness of certain metal oxides make them candidates for use in biomedical applications, from implants to drug delivery systems.
Coatings for Biomedical Implants
Tantalum and its oxide are well-regarded for their use in biomedical implants due to their excellent corrosion resistance, biocompatibility, and bio-inert nature. nih.gov Porous tantalum implants are particularly successful because they allow for bone ingrowth and biological fixation. nih.gov
Research into barium tantalate compounds, specifically Ba₅Ta₄O₁₅, has shown that this material also possesses favorable biocompatibility. Studies indicate that Ba₅Ta₄O₁₅ does not induce significant cytotoxic effects. When incorporated into calcium phosphate (B84403) cement (CPC), a material used for bone substitution, it showed no adverse biological responses in animal models. This suggests that this compound is safe for certain biomedical applications and could be explored for use in composite implant coatings or bone cements.
The established success of tantalum coatings combined with the demonstrated biocompatibility of barium tantalate opens up possibilities for developing novel composite coatings for metallic implants. Such coatings could be designed to enhance osseointegration while maintaining the excellent chemical stability required for long-term implantation. mdpi.com
Materials for Tissue Engineering and Biosensors
While research into the biomedical applications of pure tantalum and other barium-containing perovskite ceramics is well-documented, the specific investigation of this compound in tissue engineering and biosensors is a more nascent field. Tantalum and its oxide (tantalum pentoxide, Ta₂O₅) are known for their excellent biocompatibility and corrosion resistance, making them suitable materials for implants and coatings on medical devices. nih.govresearchgate.net Similarly, perovskite materials like barium titanate (BaTiO₃) have been explored for their piezoelectric properties in bone tissue engineering and for their dielectric capabilities in biosensor design. cig-cq.com
The direct application of this compound in these areas is not yet extensively studied. However, its inherent properties, combining the biocompatibility associated with tantalum and the functional characteristics of perovskite oxides, suggest a potential for future exploration. One notable mention in the literature points towards a method for preparing a tissue engineering scaffold that incorporates barium-tantalum oxide along with silver nitrate, gelatin, and silk fibroin. This suggests an early-stage interest in leveraging the unique combination of properties offered by this compound for regenerative medicine. The development of such composite scaffolds could aim to provide structural support for tissue growth while potentially offering other functionalities derived from the ceramic component.
Further research is required to fully understand the biocompatibility, cytotoxicity, and specific interactions of this compound with biological systems. Investigations into its suitability for biosensor fabrication would likely focus on its dielectric properties and surface chemistry, which are critical for the detection of biomolecules.
Electromagnetic Interference (EMI) Shielding Applications
The proliferation of electronic devices has led to increased electromagnetic pollution, necessitating the development of effective electromagnetic interference (EMI) shielding materials. This compound has been investigated as a component in nanocomposites designed for this purpose, demonstrating its potential to attenuate unwanted electromagnetic radiation.
Nanocomposite Development (e.g., with polypyrrole/barium ferrite)
A significant area of research involves the incorporation of this compound into polymer-based nanocomposites to enhance their EMI shielding effectiveness (SE). One such promising composite involves the combination of polypyrrole (PPy), barium ferrite (B1171679) (BaFe₁₂O₁₉), and this compound (specifically, tantalum pentoxide has been used in conjunction with barium ferrite in studies). Polypyrrole, a conducting polymer, provides a conductive matrix that contributes to shielding through reflection and absorption of electromagnetic waves. Barium ferrite is a magnetic material that enhances the shielding capability through magnetic losses.
Research has shown that the shielding effectiveness of these nanocomposites is dependent on the weight fraction of each component in the polymer matrix. By carefully controlling the composition, it is possible to tune the electrical and magnetic properties of the material to achieve optimal shielding performance for specific applications.
| Composite Component | Function in EMI Shielding | Key Property |
| Polypyrrole (PPy) | Conductive matrix, reflection and absorption of EM waves | Electrical Conductivity |
| Barium Ferrite (BaFe₁₂O₁₉) | Magnetic loss, absorption of EM waves | Magnetic Permeability |
| Tantalum Pentoxide (Ta₂O₅) | Dielectric loss, absorption of EM waves | Dielectric Constant |
This table illustrates the role of each component in a polypyrrole/barium ferrite/tantalum oxide nanocomposite for EMI shielding.
Studies on these nanocomposites have reported significant shielding effectiveness, often exceeding the requirements for commercial applications. The development of such materials is crucial for protecting sensitive electronic equipment and for applications in aerospace and defense where EMI can have critical consequences.
Computational and Theoretical Modeling of Barium Tantalum Oxide
Electronic Structure Calculations
The electronic structure of a material dictates its electrical and optical properties. For barium tantalum oxides, DFT calculations are employed to determine the arrangement of electron energy levels, primarily the valence and conduction bands, which are crucial for understanding its semiconductor characteristics.
A comparative study using DFT investigated the electronic properties of several barium tantalum oxide compounds, including BaTa₂O₆, Ba₂Ta₁₅O₃₂, Ba₃Ta₅O₁₅, and Ba₅Ta₄O₁₅. The calculations revealed that all four compounds are indirect band gap semiconductors. researchgate.net In an indirect band gap material, the top of the valence band and the bottom of the conduction band occur at different momentum vectors in the Brillouin zone, which influences electron-hole recombination processes. wikipedia.org
The analysis of the density of states (DOS) for these compounds indicates that the valence band is primarily composed of O 2p orbitals, while the conduction band is mainly formed by Ta 5d orbitals. This is a common feature in many transition metal oxides. The calculated band gaps for these materials are summarized in the table below.
| Compound | Calculated Band Gap (eV) | Band Gap Type |
|---|---|---|
| BaTa₂O₆ | 3.58 | Indirect |
| Ba₂Ta₁₅O₃₂ | 3.15 | Indirect |
| Ba₃Ta₅O₁₅ | 3.35 | Indirect |
| Ba₅Ta₄O₁₅ | 3.71 | Indirect |
Data sourced from a comparative DFT study on barium tantalum oxides. researchgate.net
For the related perovskite oxynitride, BaTaO₂N, computational modeling has been used to understand how the arrangement of Ta(O,N)₆ octahedra influences its electronic properties and, consequently, its photocatalytic activity. nih.govacs.org
Thermodynamic Stability Assessments
First-principles calculations are crucial for assessing the thermodynamic stability of a compound, which determines whether it can be synthesized and remain stable under certain conditions. The formation energy is a key parameter calculated to predict this stability. A negative formation energy indicates that a compound is stable with respect to its constituent elements or binary oxides.
For perovskite-type materials, thermodynamic stability is often evaluated by constructing a stability diagram, which shows the range of chemical potentials of the constituent elements over which the compound is stable. researchgate.net While specific thermodynamic stability assessments for various this compound stoichiometries are not extensively detailed in the available literature, the general methodology involves calculating the total energies of the this compound phase, as well as competing phases (e.g., BaO, Ta₂O₅, and other barium tantalates). These energies are then used to calculate the formation enthalpy (ΔHf), often represented by the following equation for stability against binary oxides:
ΔHf = Etotal(BaxTayOz) - xEtotal(BaO) - (y/2)Etotal(Ta₂O₅)
A negative value for ΔHf would suggest that the formation of the this compound compound is thermodynamically favorable.
Simulation of Oxidation Processes
While direct, comprehensive simulations of the oxidation process of a Ba-Ta alloy to form this compound are complex, DFT can be used to model key elementary steps. These include the adsorption of oxygen on a surface, the diffusion of oxygen atoms into the material, and the formation of oxide layers.
Theoretical studies on the oxidation of pure tantalum provide a methodological framework. Such simulations often involve:
Calculating Oxygen Adsorption Energies: Determining the most favorable sites for oxygen molecules or atoms to adsorb on the material's surface.
Modeling Oxygen Diffusion: Calculating the activation energy barriers for oxygen atoms or vacancies to move through the crystal lattice. This is critical for understanding the growth kinetics of an oxide layer. Studies on tantalum pentoxide (Ta₂O₅) have shown that the migration of positively charged oxygen vacancies can have exceptionally low activation barriers, which is crucial for understanding oxidation and resistive switching mechanisms. nih.gov
These computational approaches can be extended to the Ba-Ta-O system to understand how the presence of barium influences the oxidation mechanisms compared to pure tantalum.
Prediction of Photocatalytic Performance Parameters
Theoretical calculations are instrumental in predicting the potential of a semiconductor material for photocatalysis, such as for water splitting. nih.gov The key parameters that can be computationally predicted are the band gap energy and the positions of the valence band maximum (VBM) and conduction band minimum (CBM) relative to the electrochemical potentials for hydrogen evolution (H₂/H₂O) and oxygen evolution (O₂/H₂O). researchgate.net
For a material to be an effective photocatalyst for water splitting, its CBM must be more negative (at a higher energy level) than the reduction potential of H⁺ to H₂, and its VBM must be more positive (at a lower energy level) than the oxidation potential of H₂O to O₂.
DFT studies on various barium tantalum oxides have shown that they possess wide band gaps (typically >3.1 eV), making them primarily active in the UV region of the spectrum. researchgate.net The oxynitride compound BaTaO₂N, however, has a smaller band gap that allows for visible-light absorption, making it a promising candidate for solar water splitting. acs.orgflinders.edu.auresearchgate.net Computational models for BaTaO₂N focus on how anionic ordering (the arrangement of oxide and nitride ions) and defects affect the band edge positions and charge carrier mobility, which are directly linked to photocatalytic efficiency. nih.govacs.org
Modeling of Defect Structures
Point defects, such as vacancies (missing atoms) and interstitials (extra atoms in the lattice), can significantly alter the electronic and catalytic properties of materials. materialsmodeling.orggatech.edu Computational modeling is used to determine the structure and formation energies of these defects.
In perovskite oxides, oxygen vacancies are among the most common and influential defects. aps.org Theoretical studies on related materials like tantalum pentoxide (Ta₂O₅) and barium titanate (BaTiO₃) provide insight into the methodologies used. nih.govresearchgate.net The formation energy of a defect is calculated to assess its concentration under different thermodynamic conditions (e.g., oxygen-rich or oxygen-poor environments).
For BaTaO₂N, it is understood that surface defects act as recombination centers for electrons and holes, reducing its photocatalytic efficiency. flinders.edu.auresearchgate.net High-resolution imaging combined with spectroscopic analysis has identified an amorphous defect layer at the surface of as-synthesized BaTaO₂N. flinders.edu.auresearchgate.net Computational studies complement these experimental findings by modeling the electronic structure of specific defects. For example, calculations can reveal whether defects introduce undesirable energy levels within the band gap that can trap charge carriers. nih.govacs.org In bismuth tantalum oxide, DFT calculations showed that oxygen vacancies alter the electronic band structure, creating new electronic states that can enhance conductivity and catalytic activity. mdpi.com A similar approach can be applied to model the impact of oxygen, barium, or tantalum vacancies on the electronic properties of this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Barium Tantalum Oxide Compositions and Phases
A significant frontier in this compound research lies in the exploration of new chemical compositions and crystalline phases. By systematically modifying the stoichiometry and introducing dopants, researchers aim to tailor the material's properties for specific applications.
One promising approach is the creation of complex solid solutions. For instance, incorporating other elements onto the barium or tantalum sites in the crystal lattice can significantly alter the electronic band structure, dielectric response, and ferroelectric behavior. Research into related perovskite systems, such as barium titanate doped with tantalum oxide, has demonstrated that even small amounts of a dopant can lead to a substantial increase in the dielectric constant and a shift in the Curie temperature, as detailed in the table below. researchgate.netresearchgate.net
| Dopant Concentration (mol%) | Sintering Temperature (°C) | Resulting Grain Size (μm) | Room Temperature Dielectric Constant (k) |
| 0.5 | 1300 | 1.5 - 2.0 | ~4000 |
| 1.0 | 1300 | 1.0 - 1.5 | ~13500 |
| 1.5 | 1320 (two-stage) | ~1.0 | ~19000 |
This table presents data on the effect of Tantalum Oxide doping on Barium Titanate ceramics, a related perovskite system, illustrating the potential for property enhancement in this compound through doping. researchgate.net
Furthermore, the exploration of high-entropy barium tantalum oxides, where multiple elements are introduced in equimolar or near-equimolar ratios, represents a novel and exciting research direction. This approach could lead to the discovery of materials with unique combinations of properties not achievable in simpler compounds. The synthesis and characterization of new phases under high-pressure and high-temperature conditions also hold the potential to uncover metastable structures with exotic functionalities.
Advanced Nanostructure Fabrication and Assembly
The fabrication of this compound with controlled nanoscale architectures is crucial for its integration into advanced devices. Future research will focus on developing precise and scalable methods for creating nanostructures with tailored morphologies, sizes, and orientations.
Techniques such as atomic layer deposition (ALD) and chemical vapor deposition (CVD) are being refined to produce high-quality, ultrathin films of this compound with atomic-level precision. nih.govsemanticscholar.org These methods are essential for applications in microelectronics and integrated optics. For instance, photo-assisted ALD has been shown to lower the deposition temperature and shorten the cycle time for tantalum oxide films, a component of this compound. researchgate.net
Moreover, bottom-up approaches, including the self-assembly of nanoparticles and the use of templates, are being explored to create complex three-dimensional nanostructures. A protocol for the fabrication of barium-doped tantalum nitride nanorod arrays, which involves the initial growth of tantalum oxide nanorods, highlights a pathway for creating ordered nanostructures of barium tantalum-based compounds. protocols.io The directed assembly of nanoparticles into "nanopeapods" using mixed surfactant systems is another innovative strategy to create novel one-dimensional structures. nsf.gov
| Fabrication Technique | Precursors/Method | Resulting Nanostructure | Key Advantages |
| Through-Mask Anodization | Tantalum substrate, porous anodic alumina (B75360) mask | Tantalum oxide nanorods (precursor to Ba-doped structures) | In-situ growth, controllable dimensions |
| Photo-Assisted Atomic Layer Deposition (Photo-ALD) | Ta(OC2H5)5 and H2O | Amorphous, smooth thin films | Lower deposition temperature, faster growth rate |
| Remote Plasma Reactive Sputtering | Tantalum target, Ar + O2 plasma | Dense, high refractive index thin films | High deposition rate, uniform target erosion |
| Solvothermal Method | Barium and tantalum precursors in a solvent | Colloidal nanoparticles | Controllable particle size and surface chemistry |
This table summarizes various advanced fabrication techniques applicable to producing this compound nanostructures and thin films. researchgate.netprotocols.iocore.ac.ukrsc.org
Multi-Physics Coupling and Integrated Device Architectures
A key trend in materials science is the development of multifunctional materials where multiple physical properties are coupled. In this compound and related perovskites, the interplay between electrical, optical, and mechanical properties opens up possibilities for novel device architectures.
For example, the strong electro-optic effect observed in similar perovskite oxides like barium titanate suggests that this compound could be a promising material for high-speed optical modulators and switches. spiedigitallibrary.orgoptica.org Research in this area will focus on integrating thin films of this compound into silicon photonic platforms to create compact and efficient electro-optic devices. ibm.com The device physics of perovskite-based light-emitting diodes (LEDs) is also an active area of investigation, with implications for the design of efficient light sources based on this compound. aip.org
Furthermore, the thermoelectric properties of this compound are being explored for waste heat recovery and solid-state cooling applications. By optimizing the material's composition and microstructure, it may be possible to enhance the figure of merit (ZT) and develop efficient thermoelectric generators. The coupling of ferroelectric and piezoelectric properties also presents opportunities for the development of advanced sensors, actuators, and energy harvesting devices.
Sustainable Synthesis and Processing Methodologies
In line with the growing emphasis on environmentally friendly technologies, future research will increasingly focus on the development of sustainable synthesis and processing routes for this compound. These "green chemistry" approaches aim to reduce the environmental impact of material production by minimizing the use of hazardous reagents, lowering energy consumption, and utilizing renewable resources. nih.gov
Solution-based methods, such as sol-gel and hydrothermal synthesis, are being explored as low-temperature alternatives to traditional solid-state reactions, which often require high-temperature calcination. rsc.orgrsc.org These methods offer better control over particle size and morphology and can be more energy-efficient.
Biomimetic synthesis, which draws inspiration from biological processes, represents a particularly innovative approach. researchgate.netmdpi.com This involves the use of biomolecules, such as peptides and proteins, to direct the crystallization of this compound nanoparticles under ambient conditions. uni-konstanz.denih.gov These methods not only offer a greener synthetic route but can also lead to the formation of unique and complex nanostructures that are difficult to achieve through conventional techniques. The development of water-based and surfactant-free synthesis methods for related oxide nanoparticles further underscores the trend towards more sustainable and biocompatible materials. rsc.org
| Sustainable Synthesis Approach | Description | Potential Advantages |
| Chemical Solution Deposition (CSD) | Utilizes chemical precursors in solution to form thin films. nih.govrsc.org | Lower processing temperatures, cost-effective, scalable. |
| Hydrothermal/Solvothermal Synthesis | Crystallization of materials from high-temperature aqueous or organic solutions in a sealed vessel. | Good control over particle size and morphology, can produce highly crystalline materials at moderate temperatures. |
| Biomimetic Mineralization | Use of biological molecules (e.g., peptides, proteins) to template and control the growth of inorganic nanoparticles. mdpi.comuni-konstanz.de | Environmentally friendly (aqueous environment, ambient temperature and pressure), potential for novel morphologies. |
| Green Synthesis using Natural Extracts | Utilization of plant extracts or microorganisms as reducing and capping agents. nih.gov | Reduces the need for toxic chemicals, sustainable and eco-friendly. |
This table outlines various sustainable synthesis methodologies that are being explored for the production of this compound and other complex oxides.
Q & A
Basic: What synthesis methods are effective for producing barium tantalum oxide with controlled stoichiometry?
Answer:
this compound synthesis requires precise control of stoichiometry due to the sensitivity of Ta oxidation states. Common methods include:
- Solid-state reaction : Mixing barium carbonate (BaCO₃) and tantalum oxide (Ta₂O₅) at high temperatures (>1200°C) under inert atmospheres. Excess barium may be required to compensate for volatility .
- Electrochemical anodization : For thin films, Ta substrates are anodized in acidic electrolytes (e.g., H₂SO₄) to form Ta₂O₅, followed by barium ion incorporation via sol-gel or sputtering .
- Reduction methods : Metallic barium can reduce Ta precursors (e.g., TaF₄) in controlled crucibles at ~1300°C, though oxygen partial pressure must be monitored to avoid secondary phases .
Advanced: How can researchers resolve contradictions in reported oxide thickness dependencies on anodization parameters?
Answer:
Discrepancies arise from electrolyte concentration effects. For example:
- Concentrated H₂SO₄ (95-98%) : Sulfate anions (SO₄²⁻) incorporate into oxide layers during anodization, causing overestimated thickness measurements via Nuclear Reaction Analysis (NRA). Validate with X-ray Reflectivity (XRR) to decouple density and thickness .
- Dilute H₂SO₄ : Oxide thickness increases linearly with anodization time due to reduced anion incorporation. Cross-validate using spectroscopic ellipsometry and AFM roughness analysis .
Basic: What characterization techniques are critical for analyzing this compound's electronic and structural properties?
Answer:
- Grazing-Incidence X-ray Fluorescence (GIXRF) : Quantifies layer-specific elemental composition and contamination (e.g., carbonaceous layers on Ta₂O₅) .
- Nuclear Reaction Analysis (NRA) : Measures absolute oxygen content but may overestimate thickness due to sulfate incorporation .
- X-ray Diffraction (XRD) : Identifies crystalline phases (e.g., BaTaO₃ vs. BaTa₂O₆) and quantifies amorphous content via Rietveld refinement .
Advanced: How does sulfate anion incorporation during anodization affect oxide properties?
Answer:
Sulfate anions embedded in Ta₂O₅ alter:
- Chemical reactivity : Films formed in concentrated H₂SO₄ resist HF etching, unlike those from dilute acids, due to anion-induced structural rigidity .
- Dielectric properties : Incorporated SO₄²⁻ increases leakage currents but enhances thermal stability. Mitigate by post-anodization annealing (400–600°C) to desorb anions .
Basic: What methodologies assess the biocompatibility of this compound coatings?
Answer:
- Electrochemical polarization : Measures corrosion resistance in simulated body fluid (SBF). Lower current density (<1 µA/cm²) indicates stable passivation .
- Protein adsorption assays : Quantify fibronectin adsorption using radiolabeling or fluorescence to predict cell adhesion .
- In vitro cytocompatibility : MG63 osteoblast proliferation on Ta₂O₅-coated substrates, assessed via MTT assays over 7 days .
Advanced: How can nanotubular Ta₂O₅ structures be optimized for bone-implant applications?
Answer:
- Anodization parameters : Varying voltage (10–30 V) and electrolyte pH (2–5) controls nanotube diameter (50–150 nm), enhancing osteoblast differentiation .
- Post-annealing : Crystallizing nanotubes at 450°C improves mechanical strength but reduces bioactivity. Balance by hybrid amorphous-crystalline structures .
Basic: What optical properties make this compound suitable for high-refractive-index devices?
Answer:
Ta₂O₅ exhibits a refractive index of ~2.1–2.3 (at 550 nm) and low absorption in visible-NIR. Key applications:
- Waveguides : Deposited via RF sputtering with <0.5 dB/cm loss .
- Anti-reflective coatings : Layer stacking with SiO₂ achieves <0.1% reflectance .
Advanced: How can amorphous Ta₂O₅-Y₂O₃ composites enhance thermal stability in optical devices?
Answer:
Adding 14% Y₂O₃ inhibits crystallization up to 850°C by disrupting Ta-O-Ta networks. Characterize using:
- DSC/TGA : Identify glass transition temperatures and phase stability.
- Ellipsometry : Confirm retained transmissivity (>90% at 1550 nm) after annealing .
Basic: What mechanisms drive CO₂ photoreduction using Ta₂O₅/Ta heterostructures?
Answer:
Under visible light, Ta₂O₅/Ta generates electron-hole pairs. Holes oxidize H₂O to O₂, while electrons reduce CO₂ to formate. Key steps:
- Bandgap engineering : Doping with N or S reduces Ta₂O₅ bandgap from ~4.0 eV to ~2.5 eV .
- Charge separation : Ta substrate acts as electron sink, quantified via photocurrent density (~1.5 mA/cm² under AM1.5G) .
Advanced: How are SPICE models developed for Ta₂O₅-based memristors?
Answer:
- State dynamics : Measure switching times (ns–ms) and resistance ratios (HRS/LRS) across 10⁹ cycles to derive empirical equations .
- Compact modeling : Fit data to Simmons tunnel barrier model, incorporating oxygen vacancy drift-diffusion. Validate against pulse-response experiments .
Basic: What factors influence Ta₂O₅ formation during electrochemical oxidation?
Answer:
- Voltage : Higher potentials (>10 V) increase oxide thickness but risk dielectric breakdown.
- Electrolyte pH : Acidic conditions (pH <3) favor dense oxides; neutral/alkaline promote porosity .
Advanced: How does sulfate incorporation in Ta₂O₅ affect catalytic performance?
Answer:
SO₄²⁻ in Ta₂O₅ enhances Brønsted acidity for methanol oxidation. Characterize via:
Basic: How does Ta₂O₅ addition affect mechanical properties of brushite bone cements?
Answer:
- Compressive strength : Increases from ~12 MPa (pure brushite) to ~18 MPa (20 wt% Ta₂O₅) but reduces biodegradability by 40% .
- Radiopacity : Linear attenuation coefficient increases by 50% at 30 wt% Ta₂O₅, enabling X-ray tracking .
Advanced: What liquid-liquid extraction methods optimize Ta/Nb separation from ores?
Answer:
- Solvent choice : Methyl isobutyl ketone (MIBK) extracts TaF₇²⁻ preferentially over NbF₇²⁻ at pH 1.5–2.5 .
- Separation factor (β) : Achieve β >100 using H₂SO₄ as salting-out agent .
Advanced: How does annealing impact corrosion resistance of Ta₂O₅ nanotube coatings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
